Product packaging for AE-3763(Cat. No.:CAS No. 291778-77-3)

AE-3763

Cat. No.: B3182214
CAS No.: 291778-77-3
M. Wt: 549.5 g/mol
InChI Key: DHQQXRRWRZFGDW-WBAXXEDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AE-3763, also known as this compound, is a useful research compound. Its molecular formula is C23H34F3N5O7 and its molecular weight is 549.5 g/mol. The purity is usually 95%.
The exact mass of the compound Unii-F7YC3C4yfs is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H34F3N5O7 B3182214 AE-3763 CAS No. 291778-77-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[2-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34)/t14-,17-,18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQQXRRWRZFGDW-WBAXXEDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34F3N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291778-77-3
Record name AE-3763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0291778773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AE-3763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7YC3C4YFS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Mechanism of Action of AE-3763: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AE-3763 is a novel peptide-based cancer vaccine designed to elicit a robust and specific CD4+ T-helper cell immune response against tumor cells overexpressing the human epidermal growth factor receptor 2 (HER2). This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular composition, its interaction with the immune system, and the preclinical and clinical evidence supporting its mode of action. Quantitative data from immunological assays are presented, and detailed experimental protocols for key immunological monitoring techniques are provided. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of this innovative immunotherapeutic agent.

Introduction to this compound

This compound is a synthetic hybrid peptide vaccine developed to stimulate the adaptive immune system to recognize and eliminate HER2-positive cancer cells. Overexpression of the HER2 protein is a key driver in a significant proportion of breast, ovarian, and other cancers, making it an attractive target for immunotherapy. This compound's unique design, incorporating the Ii-Key peptide, aims to overcome some of the limitations of traditional peptide vaccines by enhancing the antigen presentation process and maximizing the T-helper cell response.

Molecular Composition and Design

This compound is a chimeric peptide composed of two key functional domains:

  • AE36: A 15-amino acid peptide derived from the intracellular domain of the HER2 protein, specifically corresponding to amino acids 776-790 (GVGSPYVSRLLGICL). This sequence represents a naturally processed epitope that can be presented by MHC class II molecules.

  • Ii-Key Peptide: A short, four-amino acid peptide (LRMK) derived from the human invariant chain (Ii). The Ii-Key peptide is covalently linked to the N-terminus of the AE36 peptide.

The rationale behind this hybrid design is to leverage the natural function of the invariant chain in the MHC class II antigen presentation pathway. The Ii-Key peptide acts as a targeting and enhancement moiety, facilitating the loading of the AE36 peptide onto MHC class II molecules on the surface of antigen-presenting cells (APCs).

Core Mechanism of Action: Enhanced CD4+ T-Cell Activation

The central mechanism of action of this compound revolves around the potentiation of the MHC class II antigen presentation pathway, leading to a robust and specific CD4+ T-helper cell response.

Antigen Presentation Pathway

The following diagram illustrates the proposed mechanism by which this compound enhances the presentation of the HER2 epitope to CD4+ T-cells.

AE3763_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell cluster_downstream Downstream Anti-Tumor Effects AE3763 This compound Vaccine Endosome Endosome AE3763->Endosome Uptake Ii_Key Ii-Key Peptide (LRMK) Endosome->Ii_Key Processing AE36 HER2 Peptide (AE36) (aa 776-790) Endosome->AE36 Processing MHC_II_complex MHC Class II Complex Peptide_loading Enhanced Peptide Loading MHC_II_complex->Peptide_loading Ii_Key->Peptide_loading Facilitates AE36->Peptide_loading MHC_II_peptide MHC II-AE36 Complex Peptide_loading->MHC_II_peptide MHC_II_peptide->APC_surface Transport to Surface CD4 CD4 MHC_II_peptide->CD4 TCR T-Cell Receptor (TCR) APC_surface->TCR Presentation Activation T-Cell Activation TCR->Activation CD4->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Cytokine_release Cytokine Release (e.g., IFN-γ, IL-2) Activation->Cytokine_release CTL_activation CD8+ Cytotoxic T-Cell (CTL) Activation Cytokine_release->CTL_activation B_cell_help B-Cell Help & Antibody Production Cytokine_release->B_cell_help Tumor_cell_lysis Tumor Cell Lysis CTL_activation->Tumor_cell_lysis

Figure 1: Mechanism of this compound Action.

As depicted, the Ii-Key component of this compound is believed to enhance the binding and stabilization of the AE36 peptide within the peptide-binding groove of MHC class II molecules on APCs. This leads to a higher density of HER2-derived epitopes on the APC surface, resulting in more efficient recognition and activation of HER2-specific CD4+ T-helper cells.

Downstream Immunological Cascade

The activation of HER2-specific CD4+ T-helper cells by this compound initiates a cascade of downstream anti-tumor immune responses:

  • Cytokine Production: Activated CD4+ T-cells release a variety of cytokines, most notably Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2). IFN-γ can directly inhibit tumor growth and enhance the cytotoxic activity of other immune cells. IL-2 is a potent T-cell growth factor that promotes the proliferation and survival of both CD4+ and CD8+ T-cells.

  • CD8+ Cytotoxic T-Lymphocyte (CTL) Activation: CD4+ T-helper cells provide crucial "help" for the activation and expansion of HER2-specific CD8+ CTLs. These CTLs are the primary effector cells responsible for directly recognizing and killing HER2-expressing tumor cells.

  • B-Cell Activation and Antibody Production: Activated CD4+ T-helper cells can also stimulate B-cells to produce antibodies against the HER2 protein, potentially leading to antibody-dependent cell-mediated cytotoxicity (ADCC).

Quantitative Data from Immunological Studies

The immunogenicity of this compound has been evaluated in preclinical and clinical studies. The following tables summarize key quantitative data from a Phase I clinical trial.

Table 1: ELISPOT Assay Results for IFN-γ Secretion

Dose GroupNumber of InoculationsIFN-γ Spot-Forming Cells (SFC) / 10⁶ cells
100 µg630 (minimal responder)
100 µg6600 (moderate responder)
100 µg61500 (good responder)
500 µg2>1500

Data from a Phase I clinical trial in breast cancer patients.[1]

Table 2: Proliferation Assay Results (³H-Thymidine Incorporation)

Dose GroupNumber of InoculationsProliferation (cpm)
100 µg61200 - 2000
500 µg23200 - 11500

Data from a Phase I clinical trial in breast cancer patients.[1]

Experimental Protocols

Detailed methodologies for the key immunological assays used to evaluate the mechanism of action of this compound are provided below.

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

This protocol outlines the general procedure for stimulating PBMCs with the this compound peptide to induce an antigen-specific T-cell response in vitro.

PBMC_Stimulation_Workflow start Isolate PBMCs from whole blood culture_setup Culture PBMCs in 48-well plates (e.g., 0.5 x 10^6 cells/ml) start->culture_setup peptide_addition Add this compound peptide (e.g., 10-50 µg/ml) culture_setup->peptide_addition incubation Incubate at 37°C, 5% CO2 peptide_addition->incubation cytokine_addition Add IL-2 and/or IL-15 at specific time points (e.g., Day 2 and 5) incubation->cytokine_addition restimulation Optional: Restimulate with peptide-pulsed APCs (e.g., Day 11) incubation->restimulation analysis Harvest cells for downstream analysis (ELISPOT, Flow Cytometry) incubation->analysis cytokine_addition->incubation restimulation->incubation

Figure 2: PBMC Stimulation Workflow.

Protocol Steps:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Plate the cells in 48-well flat-bottom plates at a concentration of 0.5 x 10^6 cells/mL.

  • Peptide Stimulation: Add this compound or AE36 peptide to the cell cultures at a final concentration of 10-50 µg/mL.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 7-14 days.

  • Cytokine Support: Supplement the cultures with recombinant human IL-2 (e.g., 20-100 IU/mL) and/or IL-15 (e.g., 10 ng/mL) at specified time points (e.g., day 2 and 5) to promote T-cell proliferation and survival.

  • Restimulation (Optional): For longer-term cultures, restimulate the T-cells on day 11 with irradiated, peptide-pulsed autologous or allogeneic PBMCs.

  • Cell Harvest: After the incubation period, harvest the cells for analysis by ELISPOT or flow cytometry.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ

The ELISPOT assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Protocol Steps:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at room temperature.

  • Cell Plating: Add the stimulated PBMCs to the wells in triplicate at a density of 2-5 x 10^5 cells/well. Include wells with peptide (this compound or AE36), a positive control (e.g., PHA or anti-CD3 antibody), and a negative control (medium alone).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Allow spots to develop in the dark.

  • Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an automated ELISPOT reader.

Flow Cytometry for CD4+ T-Cell Activation

Flow cytometry is used to phenotype and quantify activated T-cells based on the expression of specific cell surface and intracellular markers.

Protocol Steps:

  • Cell Preparation: Harvest the stimulated PBMCs and wash with FACS buffer (PBS with 2% FBS).

  • Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers. A typical panel for identifying activated CD4+ T-cells would include:

    • CD3 (T-cell marker)

    • CD4 (T-helper cell marker)

    • CD69 (early activation marker)

    • CD25 (IL-2 receptor alpha chain, activation marker)

    • Optionally, markers for memory T-cell subsets (e.g., CD45RO, CCR7).

  • Fixation and Permeabilization: If intracellular cytokine staining is desired, fix and permeabilize the cells using a commercially available kit.

  • Intracellular Staining: Incubate the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.

  • Data Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to gate on the CD3+CD4+ T-cell population and quantify the percentage of cells expressing activation markers and/or cytokines.

Conclusion

The mechanism of action of this compound is centered on its innovative Ii-Key hybrid design, which significantly enhances the presentation of a key HER2-derived epitope to the immune system. This leads to a potent and specific activation of CD4+ T-helper cells, orchestrating a multi-faceted anti-tumor immune response. The quantitative data from clinical trials demonstrate the vaccine's ability to induce robust immunological responses in patients. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and monitoring of this compound and other peptide-based immunotherapies. Further research to elucidate the precise binding affinities of the AE36 peptide to various HLA-DR alleles will provide even greater insight into the molecular interactions driving the efficacy of this promising cancer vaccine.

References

In-Depth Technical Guide: AE-3763, a Potent and Highly Soluble Inhibitor of Human Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of AE-3763, a peptide-based inhibitor of human neutrophil elastase (HNE). The information presented is compiled from publicly available scientific literature, intended to support research and development efforts in inflammatory and related diseases.

Core Chemical and Physical Properties

This compound is a synthetic peptide derivative designed for high potency and aqueous solubility. Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name 2-(3-(2-(((1S)-2-Methyl-1-((2S)-2-(((1S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propyl)carbamoyl)pyrrolidine-1-carbonyl)propyl)amino)-2-oxo-ethyl)-2-oxo-imidazolidin-1-yl)acetic acidN/A
Molecular Formula C23H34F3N5O7
Molecular Weight 549.54 g/mol
CAS Number 291778-77-3N/A
Water Solubility > 1000 mg/mL[1]

Pharmacological Profile

This compound is a potent and specific inhibitor of human neutrophil elastase, a key serine protease implicated in the pathology of various inflammatory diseases.

ParameterValueReference
Target Human Neutrophil Elastase (HNE)[1][2]
IC50 29 nM
Mechanism of Action Peptide-based transition-state inhibitor[1]

In Vivo Efficacy and Preliminary Toxicology

This compound has demonstrated significant efficacy in animal models of acute lung injury and systemic inflammatory response.

In Vivo ModelKey FindingsReference
Hamster Model of Elastase-Induced Lung HemorrhageDose-dependently prevents hemorrhage (ED50: 0.42 mg/kg/h by infusion, 1.2 mg/kg by bolus injection)[2]
Hamster Model of LPS-Induced Lung InjurySignificantly inhibits edema and leukocyte infiltration into the lung[1][2]
Mouse Model of LPS/Galactosamine-Induced Fatal ShockSignificantly improves 24-hour survival rate[1][2]
Preliminary Toxicity (Mouse) No overt toxic effects observed at a high dose of 300 mg/kg (intravenous)[2]

Signaling Pathway of Neutrophil Elastase in Inflammation

Human neutrophil elastase, the target of this compound, plays a critical role in the inflammatory cascade, leading to tissue damage. The simplified pathway below illustrates its involvement.

HNE_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Pathogens) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) HNE_Release->ECM_Degradation Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage AE3763 This compound AE3763->HNE_Release Inhibits

Caption: Simplified signaling pathway of HNE-mediated tissue damage and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

In Vitro HNE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase.

HNE_Inhibition_Assay Prepare_Reagents 1. Prepare Reagents: - HNE Enzyme - Substrate (MeOSuc-Ala-Ala-Pro-Val-pNA) - this compound dilutions - Assay Buffer Incubate 2. Incubate HNE with This compound Prepare_Reagents->Incubate Add_Substrate 3. Add Substrate to initiate reaction Incubate->Add_Substrate Measure_Absorbance 4. Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Calculate_IC50 5. Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro HNE inhibition assay.

Methodology:

  • Reagents:

    • Human Neutrophil Elastase (HNE)

    • Chromogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA)

    • This compound stock solution and serial dilutions

    • Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.

  • Procedure:

    • In a 96-well plate, HNE is pre-incubated with varying concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the chromogenic substrate.

    • The change in absorbance is monitored kinetically at 405 nm using a plate reader.

  • Data Analysis:

    • The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition for each concentration of this compound is determined relative to a control without the inhibitor.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Hamster Model of Elastase-Induced Lung Hemorrhage

Objective: To evaluate the in vivo efficacy of this compound in preventing HNE-induced lung injury.

Lung_Hemorrhage_Model Animal_Acclimatization 1. Acclimatize Hamsters Administer_AE3763 2. Administer this compound (i.v. infusion or bolus) Animal_Acclimatization->Administer_AE3763 Induce_Injury 3. Induce Lung Injury (intratracheal HNE) Administer_AE3763->Induce_Injury Euthanize_and_Lavage 4. Euthanize and Perform Bronchoalveolar Lavage (BAL) Induce_Injury->Euthanize_and_Lavage Analyze_BAL_Fluid 5. Analyze BAL Fluid for Hemoglobin Content Euthanize_and_Lavage->Analyze_BAL_Fluid

References

Unveiling the Target: A Technical Guide to the Biological Identification of AE37

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological target and mechanism of action of AE37, a promising HER2-targeted peptide vaccine. Through a detailed examination of preclinical and clinical research, this document outlines the core scientific principles underpinning AE37's immunotherapeutic effects. All quantitative data from key studies are summarized in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided. Visual diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

Introduction to AE37: A Novel Immunotherapeutic Approach

AE37 is an investigational cancer vaccine designed to prevent cancer recurrence in patients with HER2-expressing tumors, particularly breast cancer.[1] It is a hybrid peptide composed of a modified version of the naturally occurring HER2 peptide AE36 (amino acids 776-790 from the intracellular domain of HER2) and the Ii-Key peptide (LRMK), a 4-amino-acid peptide derived from the MHC Class II invariant chain.[2] This modification is designed to enhance the immunogenicity of the HER2 peptide.[2] AE37 is administered with the immunoadjuvant Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[1][2]

Biological Target: Human Epidermal Growth Factor Receptor 2 (HER2)

The primary biological target of the AE37 vaccine is the Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2. HER2 is a transmembrane tyrosine kinase receptor that is overexpressed in a significant portion of breast cancers and other malignancies.[3] This overexpression is correlated with more aggressive disease and poorer overall survival.[3] While therapies like trastuzumab target the extracellular domain of HER2, AE37 is designed to elicit an immune response against an intracellular portion of the protein.[3]

Mechanism of Action: Eliciting a CD4+ T-Helper Cell Response

Unlike many other cancer vaccines that aim to directly stimulate CD8+ cytotoxic T-lymphocytes, AE37's unique mechanism of action is centered on the activation of CD4+ T-helper cells.[3][4][5] The Ii-Key component of the AE37 peptide enhances its binding to Major Histocompatibility Complex (MHC) Class II molecules on antigen-presenting cells (APCs).[2][3] This enhanced presentation leads to a robust activation and expansion of HER2-specific CD4+ T-helper cells.[6][7]

These activated CD4+ T-cells play a crucial role in orchestrating a broader and more durable anti-tumor immune response. They provide "help" to other immune cells, including:

  • CD8+ Cytotoxic T-lymphocytes (CTLs): By providing cytokine help (e.g., IL-2), CD4+ T-cells enhance the activation, proliferation, and cytotoxic function of HER2-specific CD8+ CTLs, which are responsible for directly killing tumor cells.

  • B-cells: CD4+ T-cells can stimulate B-cells to produce antibodies against the HER2 protein.[1]

This mechanism of activating the CD4+ T-helper cell population is believed to lead to a more comprehensive and sustained immune attack against HER2-expressing cancer cells.

AE37_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Helper Cell cluster_Immune_Response Downstream Immune Response APC APC MHC_II MHC Class II APC->MHC_II Processing & Presentation of HER2 Peptide CD4_T_Cell Naive CD4+ T-Cell MHC_II->CD4_T_Cell TCR Engagement Activated_CD4_T_Cell Activated HER2-Specific CD4+ T-Helper Cell CD4_T_Cell->Activated_CD4_T_Cell Activation & Proliferation CD8_T_Cell CD8+ Cytotoxic T-Lymphocyte (CTL) Activated_CD4_T_Cell->CD8_T_Cell Provides 'Help' (e.g., IL-2) B_Cell B-Cell Activated_CD4_T_Cell->B_Cell Provides 'Help' Tumor_Cell HER2+ Tumor Cell CD8_T_Cell->Tumor_Cell Direct Killing B_Cell->Tumor_Cell Antibody Production AE37 AE37 Vaccine AE37->APC Uptake ELISPOT_Workflow cluster_Plate_Prep Plate Preparation cluster_Cell_Culture Cell Culture cluster_Detection Detection cluster_Analysis Analysis Coat Coat PVDF Plate with Capture Antibody Block Block Plate Coat->Block Add_PBMCs Add Patient PBMCs Block->Add_PBMCs Add_Peptide Add AE37/AE36 Peptide Add_PBMCs->Add_Peptide Incubate_Cells Incubate 18-24h Add_Peptide->Incubate_Cells Add_Detection_Ab Add Biotinylated Detection Antibody Incubate_Cells->Add_Detection_Ab Add_Strep_HRP Add Streptavidin-HRP Add_Detection_Ab->Add_Strep_HRP Add_Substrate Add Substrate Add_Strep_HRP->Add_Substrate Count_Spots Count Spots Add_Substrate->Count_Spots ICS_Workflow cluster_Stimulation Cell Stimulation cluster_Staining Antibody Staining cluster_Analysis Flow Cytometry Analysis Stimulate_PBMCs Stimulate PBMCs with AE37/AE36 Peptide Add_Inhibitors Add Brefeldin A & Monensin Stimulate_PBMCs->Add_Inhibitors Surface_Stain Surface Stain (e.g., CD3, CD4) Add_Inhibitors->Surface_Stain Fix_Perm Fix & Permeabilize Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Stain (e.g., IFN-γ) Fix_Perm->Intracellular_Stain Acquire_Data Acquire Data on Flow Cytometer Intracellular_Stain->Acquire_Data Analyze_Data Gate on CD4+ T-cells & Quantify Cytokine+ Cells Acquire_Data->Analyze_Data

References

Early In Vitro Evaluation of AE37: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early in vitro studies conducted on AE37, a novel peptide-based cancer vaccine candidate. AE37 is a modified HER2/neu-derived peptide that has been engineered to elicit a potent and specific immune response against HER2-overexpressing cancer cells. This document summarizes key quantitative data, details the experimental protocols for pivotal in vitro assays, and visualizes the underlying immunological mechanisms.

Core Concept: The Ii-Key Modification

AE37 is a synthetic peptide composed of the HER2/neu (776-790) epitope, referred to as AE36, linked to a four-amino-acid Ii-Key peptide (LRMK). This modification is designed to enhance the loading of the HER2 peptide onto Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs). This enhanced presentation leads to a more robust activation of CD4+ T-helper cells, which are crucial for orchestrating a comprehensive and durable anti-tumor immune response. Pre-clinical investigations have demonstrated that this Ii-Key modification results in a more potent immunological response both in vitro and in vivo when compared to the unmodified AE36 peptide.[1]

In Vitro Immunogenicity Assessment

The early in vitro evaluation of AE37 focused on its ability to stimulate a specific T-cell response. Two primary assays were employed to quantify this response: the T-cell proliferation assay and the Interferon-gamma (IFN-γ) ELISPOT assay.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to stimulation with the AE37 peptide, indicating the activation and expansion of antigen-specific T-cells.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples.[2][3]

  • Cell Seeding: PBMCs are seeded at a concentration of 2.5 x 10⁵ cells per well in 96-well plates containing CTL medium.[2]

  • Stimulation: The cells are stimulated in triplicate with either the AE36 peptide (the native HER2 epitope within AE37) at a final concentration of 10 µg/ml, a positive control (e.g., pokeweed mitogen at 2 µg/ml), or medium alone as a negative control.[2]

  • Incubation: The plates are incubated for a period of four days.[2]

  • Radiolabeling: For the final 16 hours of incubation, 1 µCi/well of ³H-Thymidine is added to each well.[2]

  • Cell Lysis and Measurement: Following incubation, the cells are lysed, and the amount of incorporated ³H-Thymidine into the DNA is measured using a scintillation counter. The results are typically expressed as counts per minute (cpm) or as a stimulation index (SI), which is the ratio of cpm in stimulated wells to cpm in unstimulated wells.[3]

TimepointMean CPM (AE37 Stimulation)Mean CPM (Control Media)p-valueStimulation Index (SI)
Baseline (R0)1023.9 ± 216.71405.9 ± 260.60.57~0.73
Mid-PVS (R3)2457.4 ± 685.41119.7 ± 307.90.02~2.19
End of PVS (R6)2170.3 ± 461.62027.2 ± 682.80.06~1.07
6 Months Post-PVS (RC6)3494.1 ± 1442.51612.9 ± 331.40.11~2.17
12 Months Post-PVS (RC12)2891.8 ± 1542.81370.1 ± 367.80.35~2.11

Data adapted from a study involving a dual peptide vaccine including AE37. PVS: Primary Vaccination Series.[3]

Interferon-gamma (IFN-γ) ELISPOT Assay

This assay quantifies the number of individual T-cells that secrete IFN-γ upon stimulation with the AE37 peptide. IFN-γ is a key cytokine indicative of a Th1-type immune response, which is critical for cell-mediated anti-tumor immunity.

  • Plate Coating: A 96-well ELISPOT plate is coated with a capture antibody specific for human IFN-γ and incubated overnight.[4]

  • Blocking: The plate is washed and blocked to prevent non-specific antibody binding.[5]

  • Cell Seeding: Freshly thawed PBMCs are added to the wells.[5]

  • Stimulation: The cells are stimulated with the AE36 peptide, a positive control (e.g., PHA), or a negative control (media alone).[5][4]

  • Incubation: The plate is incubated for a specified period (e.g., 24-48 hours) to allow for cytokine secretion.[6]

  • Detection: After incubation, the cells are removed, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.[4]

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the location of each IFN-γ-secreting cell.

  • Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as spot-forming cells (SFCs) per million PBMCs.[7]

TimepointMean IFN-γ SFCs per 10⁶ PBMCs (AE37 Vaccination)
Baseline (R0)26.88 ± 12.36
End of PVS (R6)40.35 ± 17.02
After Last Booster (BRC24)62.00 ± 16.82

Data adapted from a phase II study of AE37. PVS: Primary Vaccination Series.[8]

Visualizing the Mechanism and Workflow

To better illustrate the processes involved in the in vitro evaluation of AE37, the following diagrams have been generated using the DOT language.

AE37_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell AE37 AE37 (Ii-Key-HER2 Peptide) MHC_II MHC Class II AE37->MHC_II Enhanced Loading (Ii-Key Mediated) TCR T-Cell Receptor (TCR) MHC_II->TCR Peptide Presentation CD4 CD4 MHC_II->CD4 T_Cell_Activation T-Cell Activation TCR->T_Cell_Activation Proliferation Proliferation T_Cell_Activation->Proliferation IFN_gamma IFN-γ Secretion T_Cell_Activation->IFN_gamma

Caption: Mechanism of AE37-mediated T-cell activation.

T_Cell_Proliferation_Assay start Isolate PBMCs seed Seed PBMCs in 96-well plate start->seed stimulate Stimulate with AE36 Peptide, Positive Control, or Media seed->stimulate incubate1 Incubate for 4 days stimulate->incubate1 radiolabel Add ³H-Thymidine (last 16 hours) incubate1->radiolabel lyse Lyse Cells radiolabel->lyse measure Measure ³H-Thymidine incorporation (Scintillation Counter) lyse->measure end Quantify Proliferation (CPM/SI) measure->end

Caption: Workflow for the ³H-Thymidine T-cell proliferation assay.

IFN_gamma_ELISPOT_Assay start Coat ELISPOT plate with anti-IFN-γ capture antibody block Block Plate start->block seed Seed PBMCs block->seed stimulate Stimulate with AE36 Peptide seed->stimulate incubate Incubate (24-48h) stimulate->incubate detect Add biotinylated anti-IFN-γ detection antibody incubate->detect develop Add Streptavidin-Enzyme and Substrate detect->develop analyze Count Spots (SFCs) develop->analyze end Quantify IFN-γ Secreting Cells analyze->end

Caption: Workflow for the IFN-γ ELISPOT assay.

Conclusion

The early in vitro studies of AE37 provided a strong rationale for its further clinical development. The data generated from T-cell proliferation and IFN-γ ELISPOT assays demonstrated the potent immunogenicity of this Ii-Key modified HER2 peptide vaccine. These foundational studies were instrumental in establishing the mechanism of action and providing quantitative measures of the desired cellular immune response, paving the way for subsequent clinical trials in cancer patients.

References

Technical Guide: AE37 HER2-Targeted Peptide Vaccine Preliminary Efficacy Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary efficacy data for the AE37 vaccine, a HER2-targeted peptide immunotherapy. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanism of action. The data presented is primarily from the Phase II clinical trial NCT00524277.

Introduction to AE37

AE37 is an investigational cancer vaccine designed to prevent recurrence in patients with HER2-expressing breast cancer. It is a synthetic peptide vaccine that combines a modified version of a HER2 protein fragment (AE36, derived from the intracellular domain of HER2) with the Ii-Key peptide, which enhances the immune response.[1][2] Unlike many other cancer vaccines that primarily target a CD8+ cytotoxic T-lymphocyte response, AE37 is an MHC class II epitope that stimulates CD4+ T-helper cells, which play a crucial role in orchestrating the overall anti-tumor immune response.[2][3]

Mechanism of Action

The AE37 vaccine works by training the patient's immune system to recognize and attack cancer cells that express the HER2 protein. The Ii-Key component of the vaccine facilitates the presentation of the HER2 peptide fragment by antigen-presenting cells (APCs) on MHC class II molecules. This leads to the activation of CD4+ T-helper cells, which in turn can help activate other immune cells, including CD8+ cytotoxic T-lymphocytes and B cells, to target and eliminate HER2-positive tumor cells.[1][3]

AE37_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Activation cluster_Immune_Response Downstream Immune Response AE37_Vaccine AE37 Vaccine (HER2 peptide + Ii-Key) MHC_Class_II MHC Class II Presentation AE37_Vaccine->MHC_Class_II Uptake and Processing CD4_T_Cell Naive CD4+ T-Helper Cell MHC_Class_II->CD4_T_Cell Antigen Presentation Activated_CD4_T_Cell Activated CD4+ T-Helper Cell CD4_T_Cell->Activated_CD4_T_Cell Activation B_Cell B-Cell Activation (Antibody Production) Activated_CD4_T_Cell->B_Cell Help CD8_T_Cell CD8+ Cytotoxic T-Cell Activation Activated_CD4_T_Cell->CD8_T_Cell Help Tumor_Cell HER2+ Tumor Cell B_Cell->Tumor_Cell Antibody-Dependent Cell-Mediated Cytotoxicity CD8_T_Cell->Tumor_Cell Direct Killing Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis

AE37 Signaling Pathway

Preliminary Efficacy Data (NCT00524277 Phase II Trial)

The primary efficacy data for AE37 comes from a prospective, randomized, single-blinded, multi-center Phase II clinical trial (NCT00524277). This trial evaluated the AE37 vaccine in combination with the immunoadjuvant granulocyte-macrophage colony-stimulating factor (GM-CSF) compared to GM-CSF alone in preventing breast cancer recurrence.[4]

Overall Population

In the overall patient population, after a median follow-up of 25 months, there was no statistically significant difference in disease-free survival (DFS) between the AE37 + GM-CSF group and the GM-CSF alone group.[1]

MetricAE37 + GM-CSFGM-CSF Alonep-valueHazard Ratio (HR)
Recurrence Rate 10.3%18%N/A0.57 (43% risk reduction)[5]
Subgroup Analyses

Pre-specified exploratory subgroup analyses revealed potential benefits in certain patient populations, particularly those with lower HER2 expression and those with triple-negative breast cancer (TNBC).

Patient SubgroupMetricAE37 + GM-CSFGM-CSF Alonep-valueHazard Ratio (HR)
HER2 Low-Expression (IHC 1+/2+) Recurrence Rate11%31%N/AN/A[5]
Advanced Stage (IIB/III) & HER2 Low-Expression 5-year DFS90%32%0.020.3[6]
Triple-Negative Breast Cancer (TNBC) 5-year DFS89%0%0.050.26[6]

Experimental Protocols

Clinical Trial Design (NCT00524277)

The study was a 4-arm, prospective, randomized, single-blinded, multi-center Phase II trial.[4] Patients were clinically disease-free node-positive or high-risk node-negative breast cancer patients with any level of HER2 expression.[4] HLA-A2 negative patients were randomized to receive either AE37 in combination with GM-CSF or GM-CSF alone.[4]

Trial_Workflow Patient_Population Disease-Free, High-Risk Breast Cancer Patients (Any HER2) Randomization Randomization Patient_Population->Randomization Arm_A AE37 (500 mcg) + GM-CSF (125 mcg) (Vaccine Group) Randomization->Arm_A Arm_B GM-CSF Alone (125 mcg) (Control Group) Randomization->Arm_B Vaccination_Schedule Primary Series: 6 Monthly Inoculations Arm_A->Vaccination_Schedule Arm_B->Vaccination_Schedule Booster_Schedule Booster Series: 4 Inoculations every 6 months Vaccination_Schedule->Booster_Schedule Follow_Up Follow-up for Disease-Free Survival Booster_Schedule->Follow_Up

NCT00524277 Trial Workflow

Vaccine Administration
  • Dosage: Each dose consisted of 500 mcg of the AE37 peptide combined with 125 mcg of GM-CSF.[4]

  • Route of Administration: The vaccine was administered via intradermal injection.[4]

  • Schedule: The primary vaccination series consisted of six monthly inoculations. This was followed by four booster inoculations administered every six months.[7]

Immune Response Monitoring

The patient's immune response to the vaccine was monitored through in vivo and in vitro assays.

  • Delayed-Type Hypersensitivity (DTH) Reaction (in vivo):

    • Procedure: Patients received an intradermal injection of the AE37 peptide.

    • Measurement: The injection site was observed for a localized inflammatory reaction, characteristic of a DTH response. The induration (hardening) and erythema (reddening) were measured, typically at 48-72 hours post-injection. The size of the DTH response was correlated with the development of a systemic immune response.[8]

    • Interpretation: A positive DTH reaction indicates a cell-mediated immune response to the vaccine antigen.

  • 3H-Thymidine Incorporation Assay (in vitro):

    • Procedure: Peripheral blood mononuclear cells (PBMCs) were isolated from patient blood samples. The PBMCs were then cultured in the presence of the AE37 peptide.

    • Measurement: Radioactive 3H-thymidine was added to the cell cultures. Proliferating T-cells incorporate the 3H-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity was measured using a scintillation counter and expressed as a stimulation index (SI), which is the ratio of radioactivity in stimulated cultures to that in unstimulated cultures.[9][10]

    • Interpretation: A higher stimulation index indicates a stronger proliferative response of T-cells to the AE37 peptide, signifying a vaccine-induced cellular immune response.

Safety and Tolerability

The AE37 vaccine has been reported to be safe and well-tolerated in clinical trials.[7] The majority of adverse events were mild to moderate injection site reactions, such as erythema and induration.[7]

Conclusion

The preliminary efficacy data for the AE37 HER2-targeted peptide vaccine suggests a potential clinical benefit in specific subgroups of breast cancer patients, particularly those with HER2 low-expressing tumors and triple-negative breast cancer. The vaccine has demonstrated a favorable safety profile and the ability to elicit a HER2-specific immune response. Further clinical investigation in a Phase III trial is warranted to confirm these findings.

References

AE-3763: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability characteristics of AE-3763, a peptide-based human neutrophil elastase inhibitor. As specific experimental data for this compound is not publicly available, the quantitative data and detailed protocols presented herein are representative examples based on industry standards and the general properties of similar peptide therapeutics. These should be considered illustrative and not definitive for this compound.

Introduction

This compound is a peptide-based inhibitor of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. Early reports suggest that this compound is a "highly water-soluble" compound, a desirable characteristic for pharmaceutical development[1]. Understanding the solubility and stability of this compound is critical for formulation development, manufacturing, storage, and ensuring its therapeutic efficacy and safety. This guide provides an in-depth overview of these core physicochemical properties, including illustrative experimental protocols and data.

Solubility Characteristics

The solubility of a peptide therapeutic like this compound is influenced by its amino acid sequence, post-translational modifications, and the physicochemical properties of the solvent, such as pH, ionic strength, and temperature. While specific data is limited, a general solubility profile can be anticipated.

Representative Solubility Data

The following table summarizes the expected solubility of this compound in common laboratory solvents.

Solvent SystemExpected Solubility (mg/mL)Notes
Water> 50Reported to be highly water-soluble[1]. Solubility may be pH-dependent.
Phosphate-Buffered Saline (PBS) pH 7.4> 50High solubility expected at physiological pH.
Dimethyl Sulfoxide (DMSO)> 100Peptides are often highly soluble in DMSO.
Ethanol< 10Lower solubility is anticipated in less polar organic solvents.
Acetonitrile< 10Similar to ethanol, lower solubility is expected.
Experimental Protocol: Solubility Determination by Saturation Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvent systems.

Materials:

  • This compound powder

  • Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 280 nm)

  • Analytical balance

  • pH meter

Procedure:

  • Add an excess amount of this compound powder to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

  • Equilibrate the samples for a predetermined time (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial.

  • Dilute the supernatant with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

  • Calculate the solubility in mg/mL for each solvent system.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equi1 Incubate on orbital shaker (25°C, 24-48h) prep2->equi1 sep1 Centrifuge to pellet solid equi1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Solubility Determination Workflow

Stability Characteristics

The stability of this compound is a critical attribute that affects its shelf-life, formulation, and in-vivo performance. Peptide degradation can occur through various chemical and physical pathways. A Safety Data Sheet for this compound indicates it is stable under recommended storage conditions and is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[2].

Representative Stability Data

The following table provides an illustrative stability profile for this compound under different storage conditions.

ConditionDurationParameterSpecificationExpected Result
Long-Term
-20°C ± 5°C (Powder)24 MonthsAppearanceWhite to off-white powderConforms
Purity (HPLC)≥ 98.0%Conforms
Degradation Products≤ 1.0%Conforms
Accelerated
25°C ± 2°C / 60% ± 5% RH (Powder)6 MonthsAppearanceWhite to off-white powderConforms
Purity (HPLC)≥ 98.0%Minor degradation may be observed
Degradation Products≤ 1.0%May approach upper limit
Solution
-80°C (in PBS pH 7.4)12 MonthsPurity (HPLC)≥ 98.0%Conforms
4°C (in PBS pH 7.4)1 MonthPurity (HPLC)≥ 98.0%Gradual degradation expected
Experimental Protocol: Stability Testing of this compound

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

  • This compound (multiple batches if available)

  • Stability chambers with controlled temperature and humidity

  • Vials and closures appropriate for the dosage form (e.g., lyophilized powder, solution)

  • Analytical instrumentation for assessing stability-indicating parameters (e.g., HPLC for purity and degradation products, visual inspection for appearance)

Procedure:

  • Protocol Design: Define the storage conditions (e.g., long-term: -20°C; accelerated: 25°C/60% RH), time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24 months), and the analytical tests to be performed.

  • Sample Preparation: Prepare samples of this compound in the desired formulation and container closure system.

  • Initial Testing (Time 0): Perform a complete set of analytical tests on the samples before placing them in the stability chambers to establish baseline data.

  • Storage: Place the samples in the stability chambers under the specified conditions.

  • Time Point Testing: At each scheduled time point, remove a subset of samples from the chambers and perform the designated analytical tests.

  • Data Evaluation: Compare the results at each time point to the initial data and the established specifications. Any significant changes, out-of-specification results, or trends should be investigated.

G cluster_setup Study Setup cluster_storage Storage cluster_testing Time Point Testing cluster_evaluation Evaluation setup1 Design Protocol (Conditions, Time Points) setup2 Prepare Samples setup1->setup2 setup3 Initial Testing (T=0) setup2->setup3 storage1 Place in Stability Chambers setup3->storage1 testing1 Remove Samples at T=x storage1->testing1 testing2 Perform Analytical Tests testing1->testing2 eval1 Compare to T=0 and Specifications testing2->eval1 eval2 Analyze Trends eval1->eval2

ICH-Based Stability Testing Workflow

Conclusion

While specific public data on the solubility and stability of this compound is not available, this guide provides a comprehensive framework for understanding these critical properties based on its classification as a peptide therapeutic and general industry practices. The illustrative data and protocols serve as a valuable resource for researchers and drug development professionals working with this compound or similar molecules, guiding experimental design and formulation strategies. Further empirical studies are necessary to definitively characterize the physicochemical profile of this compound.

References

AE37: A Technical Guide to the Ii-Key Hybrid HER2 Peptide Vaccine and its Intellectual Property Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE37 is a novel, peptide-based immunotherapeutic vaccine designed to elicit a robust and durable immune response against HER2-expressing cancer cells. Developed by Antigen Express, a subsidiary of Generex Biotechnology, AE37 represents a significant advancement in cancer vaccine technology through its use of the proprietary Ii-Key hybrid system. This technology enhances the potency of the vaccine by specifically stimulating CD4+ T helper cells, which are crucial for orchestrating a comprehensive antitumor immune attack. This technical guide provides an in-depth overview of the AE37 vaccine, including its underlying technology, preclinical and clinical findings, and the associated intellectual property landscape.

Core Technology: The Ii-Key Hybrid System

The foundational innovation of the AE37 vaccine is the Ii-Key hybrid technology. This platform involves covalently linking a peptide antigen to a four-amino-acid Ii-Key peptide (LRMK). This modification significantly enhances the presentation of the antigen on Major Histocompatibility Complex (MHC) class II molecules of antigen-presenting cells (APCs).[1]

The AE37 vaccine itself is a hybrid peptide composed of the HER2-derived peptide AE36 (amino acids 776-790 from the intracellular domain of the HER2 protein) and the Ii-Key peptide.[2] This linkage increases the binding affinity of the peptide to MHC class II molecules by as much as 250-fold compared to the unmodified AE36 peptide.[3] This enhanced presentation leads to a more potent and sustained activation of CD4+ T helper cells, which in turn can stimulate both cytotoxic T lymphocyte (CTL) responses and antibody production against HER2-expressing tumor cells.[3][4]

A key advantage of the Ii-Key technology is its ability to stimulate a specific CD4+ T helper cell response that appears to exclude T regulatory (Treg) cells, which are known to suppress antitumor immunity.[5]

Intellectual Property Landscape

The intellectual property surrounding AE37 is anchored by patents covering the Ii-Key hybrid technology and the specific composition of the AE37 peptide. While a definitive, single patent number for "AE-3763" has not been publicly identified, Generex Biotechnology and Antigen Express have announced patent protection for their core vaccine technologies.

Notably, a press release from February 3, 2011, announced that Antigen Express had received a Notice of Allowance from the United States Patent and Trademark Office for an application with claims covering the composition of matter of the AE37 peptide. The announcement specified that the full term of this new patent would extend through January 5, 2028 .[6] This indicates a strong intellectual property position for the AE37 vaccine in the United States. Further patents covering the Ii-Key technology have been granted in other major jurisdictions, including Japan, Australia, and China.[7]

Clinical Development and Efficacy

AE37 has been evaluated in Phase I and Phase II clinical trials for the treatment of breast and prostate cancer. These trials have demonstrated the vaccine's safety and its ability to elicit a specific and durable immune response.

Breast Cancer

A prospective, randomized, single-blinded, multi-center Phase II trial evaluated the efficacy of AE37 in preventing recurrence in patients with HER2-expressing breast cancer.[8][9]

Table 1: Phase II Breast Cancer Trial - Disease-Free Survival (DFS) [8][9]

Patient SubgroupTreatment Arm5-Year DFS RateHazard Ratio (HR)p-value
Intention-to-Treat (ITT) AE37 + GM-CSF80.8%0.8850.70
GM-CSF alone79.5%
HER2 IHC 1+/2+ AE37 + GM-CSF77.2%Not Reported0.21
GM-CSF alone65.7%
Triple-Negative Breast Cancer (TNBC) AE37 + GM-CSF77.7%0.4430.12
GM-CSF alone49.0%
Advanced Stage & HER2 Under-expression AE37 + GM-CSFNot Reported0.3750.039
GM-CSF aloneNot Reported

While the trial did not meet its primary endpoint in the intention-to-treat population, pre-specified subgroup analyses suggested a potential clinical benefit in patients with lower HER2 expression and in those with triple-negative breast cancer.[8][10]

Prostate Cancer

A Phase I trial in prostate cancer patients demonstrated that AE37 was safe and induced robust immunological responses.[11][12]

Table 2: Phase I Prostate Cancer Trial - Immunological Response [12]

Immunological EndpointResult
Augmented Immunity to AE37 (IFN-γ ELISPOT) 75% of patients
Augmented Immunity to AE36 (IFN-γ ELISPOT) 65% of patients
Positive Delayed-Type Hypersensitivity (DTH) to AE36 80% of patients
T-cell Response Both CD4+ and CD8+

Long-term follow-up of these patients showed that the AE37-induced immune response was durable, with detectable immunity up to 36 months after a single booster injection.[13] Furthermore, a retrospective analysis suggested that patients expressing certain HLA alleles (HLA-A24 and HLA-DRB111) may derive greater clinical benefit from the vaccine.[14]

Experimental Protocols

Immunological Assays

1. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Production: [12]

  • Objective: To quantify the frequency of AE37-specific IFN-γ-secreting T cells.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.

    • PBMCs are plated in 96-well plates pre-coated with an anti-IFN-γ capture antibody.

    • Cells are stimulated with the AE37 peptide, the unmodified AE36 peptide, or a negative control peptide.

    • After an incubation period, the plates are washed, and a biotinylated anti-IFN-γ detection antibody is added.

    • Streptavidin-alkaline phosphatase and a substrate are added to develop colored spots, with each spot representing a single IFN-γ-secreting cell.

    • Spots are counted using an automated ELISPOT reader.

2. Intracellular Cytokine Staining for IFN-γ: [12]

  • Objective: To identify the phenotype (CD4+ or CD8+) of T cells producing IFN-γ in response to AE37.

  • Methodology:

    • PBMCs are stimulated with the AE37 peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to allow for intracellular accumulation of cytokines.

    • Cells are then stained with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8).

    • Following fixation and permeabilization, the cells are stained with a fluorescently labeled antibody against IFN-γ.

    • The percentage of IFN-γ-positive cells within the CD4+ and CD8+ T cell populations is determined by flow cytometry.

3. Delayed-Type Hypersensitivity (DTH) Reaction: [11][12]

  • Objective: To assess the in vivo cell-mediated immune response to the vaccine.

  • Methodology:

    • A small amount of the unmodified AE36 peptide is injected intradermally.

    • The injection site is monitored for induration (hardening) and erythema (redness) at 48-72 hours post-injection.

    • The diameter of the induration is measured in millimeters to quantify the DTH response. A positive DTH reaction is indicative of a memory T-cell response.

Signaling Pathways and Experimental Workflows

AE37 Vaccine Mechanism of Action

The AE37 vaccine initiates a cascade of immunological events designed to target and eliminate HER2-expressing tumor cells. The following diagram illustrates the proposed signaling pathway.

AE37_Mechanism_of_Action cluster_vaccine Vaccine Administration cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_tumor Tumor Microenvironment AE37 AE37 Vaccine (Ii-Key-HER2 Peptide) APC APC AE37->APC Uptake MHC_II MHC Class II APC->MHC_II Peptide Processing & Presentation Th_Cell CD4+ T Helper Cell MHC_II->Th_Cell Activation CTL CD8+ Cytotoxic T-Lymphocyte (CTL) Th_Cell->CTL Help & Proliferation B_Cell B-Cell Th_Cell->B_Cell Help & Differentiation Tumor_Cell HER2+ Tumor Cell CTL->Tumor_Cell Direct Killing Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-HER2 Antibodies Plasma_Cell->Antibodies Production Antibodies->Tumor_Cell ADCC & Targeting

Caption: Mechanism of action of the AE37 vaccine.

Experimental Workflow for Immune Monitoring

The following diagram outlines the typical workflow for assessing the immunological response to the AE37 vaccine in a clinical trial setting.

Immune_Monitoring_Workflow start Patient Enrollment vaccination AE37 Vaccination Series start->vaccination blood_draw Peripheral Blood Collection (Baseline & Post-Vaccination) vaccination->blood_draw dth_test DTH Skin Test vaccination->dth_test pbcmc_isolation PBMC Isolation blood_draw->pbcmc_isolation data_analysis Data Analysis dth_test->data_analysis elispot IFN-γ ELISPOT Assay pbcmc_isolation->elispot ics Intracellular Cytokine Staining (Flow Cytometry) pbcmc_isolation->ics elispot->data_analysis ics->data_analysis clinical_correlation Correlation with Clinical Outcome data_analysis->clinical_correlation

Caption: Workflow for immunological monitoring in AE37 clinical trials.

Conclusion

The AE37 vaccine, leveraging the innovative Ii-Key hybrid technology, represents a promising approach in the field of cancer immunotherapy. By potently stimulating the CD4+ T helper cell population, AE37 aims to generate a comprehensive and durable immune response against HER2-expressing tumors. While further clinical investigation is warranted, particularly in patient subgroups that have shown the most promise, the existing data underscore the potential of this vaccine platform. The intellectual property portfolio, with patent protection extending to 2028, provides a solid foundation for the continued development and potential commercialization of AE37. This technical guide serves as a comprehensive resource for understanding the multifaceted landscape of this novel immunotherapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AE-3763 is a synthetic, peptide-based inhibitor of human neutrophil elastase (HNE), a key serine protease implicated in the pathogenesis of various inflammatory diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, and detailed experimental methodologies. It also visualizes the pathological signaling pathway of HNE and the therapeutic intervention point of this compound. This guide is intended for researchers and professionals in the field of drug development seeking detailed information on this promising therapeutic candidate.

Introduction

Human neutrophil elastase (HNE) is a powerful serine protease released by neutrophils during inflammation.[1] While essential for host defense against pathogens, dysregulated HNE activity contributes significantly to tissue damage in a variety of disease states, including acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and chronic obstructive pulmonary disease (COPD).[1][2] HNE degrades key components of the extracellular matrix, such as elastin, leading to loss of tissue integrity.[1] It also perpetuates the inflammatory cascade by cleaving and activating various proteins.

This compound is a tripeptide-based, transition-state inhibitor designed to specifically target and inhibit the enzymatic activity of HNE.[2] Its development was focused on creating a highly potent and water-soluble compound suitable for therapeutic use in acute care settings.[2]

Mechanism of Action

This compound functions as a competitive, reversible inhibitor of human neutrophil elastase. Its peptide structure is designed to mimic the natural substrate of HNE, allowing it to bind with high affinity to the enzyme's active site. This binding prevents HNE from cleaving its physiological substrates, thereby mitigating the downstream pathological effects of excessive elastase activity.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity and Physicochemical Properties

ParameterValueReference
Target Human Neutrophil Elastase (HNE)[2][3]
IC50 29 nM[3]
Chemical Formula C23H34F3N5O7N/A
Molecular Weight 549.54 g/mol N/A
Water Solubility > 1000 mg/mL[2]

Table 2: In Vivo Efficacy in Animal Models

Animal ModelEndpointEfficacy (ED50)Route of AdministrationReference
Hamster Model of Elastase-Induced Lung HemorrhagePrevention of Hemorrhage0.42 mg/kg/hIntravenous Infusion[3]
Hamster Model of Elastase-Induced Lung HemorrhagePrevention of Hemorrhage1.2 mg/kgIntravenous Bolus Injection[3]
Mouse Model of LPS/Galactosamine-Induced Acute Multiple Organ DysfunctionImproved Survival RateNot ReportedIntraperitoneal[2]

Table 3: Preliminary Toxicity Data

Animal ModelDoseObservationRoute of AdministrationReference
Mouse300 mg/kgNo overt toxic effectIntravenous[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature describing this compound. These protocols are based on the publication by Inoue Y, et al. in Bioorganic & Medicinal Chemistry, 2009.

In Vitro HNE Inhibition Assay
  • Enzyme: Human Neutrophil Elastase (HNE)

  • Substrate: A specific chromogenic or fluorogenic substrate for HNE.

  • Procedure:

    • HNE is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the HNE substrate.

    • The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a suitable equation.

Hamster Model of Elastase-Induced Lung Hemorrhage
  • Animals: Male Syrian golden hamsters.

  • Procedure:

    • Hamsters are anesthetized.

    • Human neutrophil elastase is administered intratracheally to induce lung hemorrhage.

    • This compound is administered either as a continuous intravenous infusion or as a single intravenous bolus injection at various doses.

    • After a set period, the animals are euthanized, and the lungs are lavaged with saline.

    • The amount of hemoglobin in the bronchoalveolar lavage fluid (BALF) is quantified spectrophotometrically as an index of hemorrhage.

    • The ED50 value, the dose of this compound that reduces hemorrhage by 50%, is determined.

Mouse Model of LPS/Galactosamine-Induced Acute Multiple Organ Dysfunction
  • Animals: Male C3H/HeN mice.[3]

  • Procedure:

    • A fatal shock state with multiple organ dysfunction is induced by intraperitoneal injection of lipopolysaccharide (LPS) and D-galactosamine.[2]

    • This compound is administered intraperitoneally at various doses.[2]

    • Survival of the animals is monitored over a 24-hour period.[3]

    • The efficacy of this compound is determined by its ability to improve the survival rate compared to a vehicle-treated control group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the pathological role of human neutrophil elastase in tissue injury and the workflow for evaluating HNE inhibitors.

HNE_Pathological_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS, Pathogens) cluster_neutrophil Neutrophil Activation & Degranulation cluster_tissue_damage Tissue Damage & Inflammation Cascade cluster_inhibitor Therapeutic Intervention Inflammatory_Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil Activation HNE_Release HNE Release Neutrophil->HNE_Release Degranulation ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) HNE_Release->ECM_Degradation Cleavage Pro_inflammatory_Activation Pro-inflammatory Mediator Activation HNE_Release->Pro_inflammatory_Activation Activation Tissue_Injury Tissue Injury (e.g., Lung) ECM_Degradation->Tissue_Injury Pro_inflammatory_Activation->Tissue_Injury AE3763 This compound AE3763->HNE_Release Inhibition

Caption: Pathological signaling pathway of HNE and intervention by this compound.

HNE_Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Synthesis Compound Synthesis (this compound) HNE_Assay HNE Inhibition Assay (IC50 Determination) Synthesis->HNE_Assay Solubility_Stability Solubility & Stability Assessment Synthesis->Solubility_Stability Animal_Models Disease Animal Models (e.g., Lung Injury, Shock) HNE_Assay->Animal_Models Solubility_Stability->Animal_Models Efficacy_Testing Efficacy Testing (e.g., ED50, Survival) Animal_Models->Efficacy_Testing Toxicity_Study Preliminary Toxicity Assessment Animal_Models->Toxicity_Study Lead_Candidate Lead Candidate Selection Efficacy_Testing->Lead_Candidate Toxicity_Study->Lead_Candidate

Caption: Experimental workflow for the evaluation of HNE inhibitors like this compound.

Related Compounds

This compound belongs to a class of peptide-based, transition-state inhibitors of serine proteases. Other compounds in this class, though not direct analogues, share a similar mechanism of action. The development of this compound involved the synthesis of a series of related compounds with modifications to the N-terminal acidic moieties to optimize water solubility and in vivo potency.[2]

Conclusion

This compound is a potent and highly water-soluble inhibitor of human neutrophil elastase with demonstrated efficacy in preclinical models of acute inflammatory diseases. Its favorable physicochemical and pharmacological properties make it a compelling candidate for further development as a therapeutic agent for conditions characterized by excessive HNE activity. The detailed data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in this compound and the broader field of HNE inhibition.

References

Methodological & Application

Application Notes and Protocols for AE-3763 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided as a template for a hypothetical anti-cancer compound, "AE-3763." As no public information is available for a compound with this designation, the information presented is based on established methodologies for preclinical evaluation of small molecule inhibitors in animal models of cancer. The assumed mechanism of action and experimental data are for illustrative purposes.

Introduction

This compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth, proliferation, and survival, and is frequently dysregulated in human cancers. These application notes provide detailed protocols for the in vivo evaluation of this compound in murine xenograft models, a crucial step in the preclinical drug development process.

Mechanism of Action

This compound exerts its anti-tumor activity by targeting key components of the PI3K/Akt/mTOR pathway. By inhibiting this pathway, this compound is designed to block downstream signaling, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits (when active) AE3763 This compound AE3763->PI3K Inhibits AE3763->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a human breast cancer (MCF-7) xenograft model.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-Daily (p.o.)1250 ± 1500
This compound25Daily (p.o.)625 ± 8050
This compound50Daily (p.o.)312 ± 5075
Positive ControlVariesVariesVariesVaries

Experimental Protocols

Murine Xenograft Model of Human Cancer

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Immunocompromised mice (e.g., NU/NU nude mice, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Syringes (1 mL) and needles (27G)

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and wash with PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject 0.1 mL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor appearance.

    • Once tumors are palpable, measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length x width²)/2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

    • Begin treatment as per the dosing schedule.

Formulation and Administration of this compound

This protocol outlines the preparation and administration of this compound for oral gavage.

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Balance, weigh boats, spatulas

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Oral gavage needles (20G, curved)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the number of animals and the desired dose.

    • Weigh the appropriate amount of this compound.

    • Levigate the powder with a small amount of vehicle to form a paste.

    • Gradually add the remaining vehicle while mixing to ensure a homogenous suspension. Use a homogenizer if necessary.

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.

    • Insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.

    • The typical administration volume for a mouse is 0.1 mL per 10 g of body weight.

Pharmacodynamic (PD) Marker Analysis

This protocol describes the collection of tumor tissue for the analysis of target engagement.

Materials:

  • Surgical instruments (scissors, forceps)

  • Liquid nitrogen

  • Cryovials

  • Anesthesia (e.g., isoflurane)

  • Euthanasia supplies (e.g., CO₂ chamber)

Procedure:

  • Tissue Collection:

    • At the end of the study (or at specific time points post-dose), euthanize the mice.

    • Excise the tumor and rinse with cold PBS.

    • Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • Western Blot Analysis (Example):

    • Homogenize the tumor tissue and extract proteins.

    • Perform western blotting using antibodies against key pathway proteins (e.g., p-Akt, p-S6K) to assess the inhibitory effect of this compound.

Experimental Workflow

Experimental_Workflow A Cell Culture (e.g., MCF-7) B Tumor Implantation (Subcutaneous) A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Treatment Administration (e.g., Oral Gavage) D->E F Tumor Volume Measurement E->F Daily G Endpoint: Tumor Collection F->G At Study End H Pharmacodynamic Analysis G->H

Caption: In Vivo Efficacy Study Workflow.

Application Notes & Protocols for the Quantification of AE-3763

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AE-3763 is a novel peptide-based immunotherapeutic agent currently under investigation for its potential anti-tumor activities. Accurate and precise quantification of this compound in various biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies throughout the drug development process. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and a custom-developed Enzyme-Linked Immunosorbent Assay (ELISA).

Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the quantification of this compound in pure form, in formulation buffers, and for in-process monitoring during manufacturing.

Experimental Protocol

1.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water (18.2 MΩ·cm)

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

1.1.2. Instrumentation

  • HPLC system with a UV detector

  • Autosampler

  • Data acquisition and analysis software

1.1.3. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% TFA in ultrapure water

  • Mobile Phase B: 0.1% TFA in acetonitrile

1.1.4. Preparation of Standard Solutions

  • Prepare a 1 mg/mL stock solution of this compound reference standard in Mobile Phase A.

  • Perform serial dilutions to prepare a calibration curve with concentrations ranging from 1 µg/mL to 100 µg/mL.

1.1.5. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 65% B

    • 12-13 min: 65% to 95% B

    • 13-15 min: 95% B

    • 15-16 min: 95% to 5% B

    • 16-20 min: 5% B (re-equilibration)

1.1.6. Data Analysis

  • Integrate the peak area corresponding to the retention time of this compound.

  • Construct a calibration curve by plotting the peak area against the known concentrations of the standard solutions.

  • Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary
Parameter Value
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 5%
Retention Time ~8.5 min

Quantification of this compound in Biological Matrices by ELISA

This sandwich ELISA protocol is designed for the sensitive and specific quantification of this compound in plasma and serum samples.

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound reference standard

  • Capture Antibody (Anti-AE-3763, monoclonal)

  • Detection Antibody (Biotinylated Anti-AE-3763, polyclonal)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Diluent (e.g., 0.5% BSA in PBS)

  • 96-well microplates

2.1.2. Assay Procedure

  • Coating: Dilute the capture antibody in Coating Buffer to 2 µg/mL. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample/Standard Incubation: Prepare a standard curve of this compound in Assay Diluent (e.g., 10 ng/mL to 100 pg/mL). Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent to 1 µg/mL. Add 100 µL to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions. Add 100 µL to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

2.1.3. Data Analysis

  • Subtract the mean absorbance of the blank wells from all other readings.

  • Generate a standard curve by plotting the mean absorbance for each standard concentration versus the concentration, typically using a four-parameter logistic (4-PL) curve fit.

  • Calculate the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary
Parameter Value
Assay Range 100 pg/mL - 10 ng/mL
Sensitivity (LOD) 50 pg/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Spike Recovery 85% - 115%

Diagrams and Workflows

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a potential mechanism of action for this compound, where the peptide is presented by an antigen-presenting cell (APC) to a T-cell, leading to T-cell activation and an anti-tumor immune response.

AE3763_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell AE3763 This compound Peptide MHC MHC Class II AE3763->MHC Processing & Loading TCR T-Cell Receptor (TCR) MHC->TCR Antigen Presentation Activation T-Cell Activation TCR->Activation Signal Transduction Response Anti-Tumor Response Activation->Response Leads to

Hypothetical signaling pathway for this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the general workflow for quantifying this compound in biological samples using the ELISA method described above.

Quantification_Workflow SampleCollection 1. Sample Collection (e.g., Plasma, Serum) SampleProcessing 2. Sample Processing (e.g., Dilution) SampleCollection->SampleProcessing ELISA 3. ELISA Assay (as per protocol) SampleProcessing->ELISA DataAcquisition 4. Data Acquisition (Absorbance Reading) ELISA->DataAcquisition DataAnalysis 5. Data Analysis (4-PL Curve Fit) DataAcquisition->DataAnalysis Result 6. Final Concentration (pg/mL or ng/mL) DataAnalysis->Result

General workflow for this compound quantification.

Application Notes and Protocols for AE-3763 in Gout Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a prevalent and painful form of inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals within joints and soft tissues.[1][2] A key pathogenic driver of the acute inflammatory response in gout is the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in macrophages.[3][4] Upon phagocytosis of MSU crystals, the NLRP3 inflammasome is assembled, leading to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[4] These cytokines are central to the inflammatory cascade that characterizes a gout flare.

AE-3763 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It is hypothesized to act by preventing the recruitment of NEK7, a critical step for NLRP3 oligomerization and subsequent inflammasome activation.[5] By targeting this upstream event, this compound offers a promising therapeutic strategy for mitigating the inflammatory pathology of gout. These application notes provide detailed protocols for evaluating the efficacy of this compound in both in vitro and in vivo models of gout.

Mechanism of Action of this compound

This compound is designed to directly interfere with the assembly and activation of the NLRP3 inflammasome. The proposed mechanism involves the inhibition of the interaction between NLRP3 and NEK7, a mitotic kinase that is essential for NLRP3 activation.[5][6][7] This blockade prevents the conformational changes required for NLRP3 oligomerization, thereby inhibiting the recruitment of the adaptor protein ASC and pro-caspase-1. The net effect is a significant reduction in the cleavage of pro-IL-1β and subsequent release of mature IL-1β, a key mediator of gouty inflammation.[4]

AE3763_Mechanism_of_Action cluster_macrophage Macrophage cluster_NLRP3_priming Signal 1: Priming cluster_NLRP3_activation Signal 2: Activation MSU MSU Crystals Phagocytosis Phagocytosis MSU->Phagocytosis Lysosome Lysosomal Destabilization Phagocytosis->Lysosome NLRP3_inactive NLRP3 (inactive) Lysosome->NLRP3_inactive ROS ROS Production ROS->NLRP3_inactive K_efflux K+ Efflux K_efflux->NLRP3_inactive LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b pro-IL-1β (inactive) NFkB->pro_IL1b NFkB->NLRP3_inactive IL1b IL-1β (active) NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active NEK7 NEK7 NLRP3_active->NEK7 recruits Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome NEK7->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Caspase-1 (active) Inflammasome->caspase1 cleaves pro-caspase-1 caspase1->pro_IL1b cleaves Inflammation Gouty Inflammation IL1b->Inflammation AE3763 This compound AE3763->NEK7 Inhibits Interaction

Caption: Proposed mechanism of this compound in inhibiting NLRP3 inflammasome activation.

Application Note 1: In Vitro Efficacy of this compound in an MSU Crystal-Induced Gout Model

Objective

To determine the dose-dependent efficacy of this compound in inhibiting IL-1β secretion from lipopolysaccharide (LPS)-primed, MSU crystal-stimulated human THP-1 monocytes.

Data Presentation: In Vitro Inhibition of IL-1β Release
CompoundCell LineStimulantIC50 (nM) for IL-1β Inhibition
This compound THP-1LPS + MSU85
ColchicineTHP-1LPS + MSU250

Fictional data for illustrative purposes.

Experimental Protocol: In Vitro MSU-Induced IL-1β Release Assay

Materials:

  • Human monocytic cell line (THP-1)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Monosodium urate (MSU) crystals

  • This compound

  • Human IL-1β ELISA kit

Methodology:

  • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS. Differentiate the monocytes into macrophage-like cells by treating with 100 nM PMA for 3 hours.[8]

  • Priming: Prime the differentiated THP-1 cells with 500 ng/mL of LPS for 3 hours to upregulate the expression of pro-IL-1β and NLRP3.[9]

  • Compound Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate the cells with 200 µg/mL of MSU crystals for 6 hours to induce NLRP3 inflammasome activation.[9]

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound by plotting the percentage inhibition of IL-1β release against the log concentration of the compound.

InVitro_Workflow start Start culture Culture THP-1 Monocytes start->culture differentiate Differentiate with PMA (100 nM, 3h) culture->differentiate prime Prime with LPS (500 ng/mL, 3h) differentiate->prime treat Treat with this compound (1h) prime->treat stimulate Stimulate with MSU Crystals (200 µg/mL, 6h) treat->stimulate collect Collect Supernatant stimulate->collect elisa Quantify IL-1β by ELISA collect->elisa analyze Calculate IC50 elisa->analyze end End analyze->end

Caption: Workflow for the in vitro evaluation of this compound.

Application Note 2: In Vivo Efficacy of this compound in a Murine Model of Gouty Arthritis

Objective

To assess the therapeutic efficacy of this compound in reducing paw inflammation in a mouse model of MSU crystal-induced acute gouty arthritis.

Data Presentation: In Vivo Anti-Inflammatory Effects
Treatment GroupDose (mg/kg)Paw Swelling Reduction (%)Paw IL-1β Levels (pg/mL)
Vehicle Control-01500 ± 120
This compound 1045850 ± 95
This compound 3075400 ± 50
Colchicine160650 ± 70

Fictional data for illustrative purposes. Paw swelling reduction is relative to the vehicle control group.

Experimental Protocol: Murine Model of MSU-Induced Paw Inflammation

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Monosodium urate (MSU) crystals

  • This compound formulated for oral administration

  • Vehicle control (e.g., 0.5% methylcellulose)

  • Digital calipers

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer this compound or vehicle control orally to the mice 1 hour prior to the induction of inflammation.[10]

  • Induction of Gouty Arthritis: Under light anesthesia, inject 3 mg of MSU crystals suspended in 70 µL of sterile PBS subcutaneously into the left hind paw of each mouse. Inject the right hind paw with sterile PBS as an internal control.[11]

  • Measurement of Paw Swelling: Measure the thickness of both hind paws using digital calipers at baseline (0 hours) and at various time points post-MSU injection (e.g., 4, 8, 12, and 24 hours).[11]

  • Tissue Collection: At the end of the experiment (24 hours), euthanize the mice and collect the paw tissue for further analysis.

  • Cytokine Analysis: Homogenize the paw tissue and measure the levels of IL-1β using a mouse IL-1β ELISA kit.

  • Data Analysis: Calculate the change in paw thickness over time for each treatment group. Compare the paw swelling and IL-1β levels in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.

InVivo_Workflow start Start acclimatize Acclimatize C57BL/6 Mice start->acclimatize administer Oral Administration of This compound or Vehicle acclimatize->administer induce Subcutaneous Injection of MSU Crystals into Paw administer->induce measure Measure Paw Swelling (0, 4, 8, 12, 24h) induce->measure euthanize Euthanize Mice at 24h measure->euthanize collect Collect Paw Tissue euthanize->collect analyze_cytokines Analyze Paw IL-1β Levels collect->analyze_cytokines analyze_data Analyze Paw Swelling and Cytokine Data analyze_cytokines->analyze_data end End analyze_data->end

Caption: Workflow for the in vivo evaluation of this compound.

References

Application Note: AE-3763 for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive search for "AE-3763," no publicly available information, scientific literature, or commercial products corresponding to this identifier could be located. The search results did not yield any data regarding a specific molecule, technology, or platform with this designation. Therefore, the following application note is a generalized template based on common practices in high-throughput screening (HTS) for a hypothetical small molecule inhibitor, herein referred to as this compound. This document is intended to serve as a framework that can be adapted once specific details about this compound become available.

Hypothetical Mechanism of Action: Inhibition of the XYZ Signaling Pathway

For the purpose of this illustrative application note, we will assume that this compound is an inhibitor of the hypothetical "XYZ" signaling pathway, a critical cascade in a disease model of interest. The pathway is initiated by the binding of Ligand X to Receptor Y, leading to the phosphorylation of Kinase Z and subsequent activation of a transcription factor, ultimately driving the expression of a reporter gene.

XYZ_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand X Ligand X Receptor Y Receptor Y Ligand X->Receptor Y Binding Kinase Z Kinase Z Receptor Y->Kinase Z Activation p-Kinase Z Kinase Z (P) Kinase Z->p-Kinase Z Phosphorylation Transcription Factor Transcription Factor p-Kinase Z->Transcription Factor Activation This compound This compound This compound->Kinase Z Inhibition Activated TF Activated TF Transcription Factor->Activated TF Reporter Gene Reporter Gene Activated TF->Reporter Gene Transcription Reporter Protein Reporter Protein Reporter Gene->Reporter Protein Translation

Figure 1: Hypothetical XYZ signaling pathway inhibited by this compound.

Experimental Protocols

The following are generalized protocols for a cell-based HTS assay to identify inhibitors of the XYZ pathway.

1. Cell-Based Assay Development

  • Objective: To develop and optimize a robust cell-based assay suitable for HTS.

  • Materials:

    • HEK293 cells stably expressing the XYZ pathway reporter construct (e.g., Luciferase).

    • DMEM, 10% FBS, 1% Penicillin-Streptomycin.

    • 384-well white, clear-bottom assay plates.

    • Positive control (known inhibitor of the XYZ pathway).

    • Negative control (0.1% DMSO).

  • Procedure:

    • Seed HEK293-XYZ-reporter cells at an optimized density in 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Add this compound at various concentrations.

    • Incubate for the desired time.

    • Add the stimulating ligand (Ligand X).

    • Incubate for 6 hours.

    • Measure the reporter signal (e.g., luminescence).

2. High-Throughput Screening Workflow

HTS_Workflow Plate_Cells Plate Cells (384-well) Compound_Addition Add Compounds (this compound Library) Plate_Cells->Compound_Addition Incubation Incubate Compound_Addition->Incubation Stimulation Add Ligand X Incubation->Stimulation Signal_Detection Read Signal (Luminescence) Stimulation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis

Figure 2: General high-throughput screening workflow for this compound.

Data Presentation

Quantitative data from HTS campaigns are typically summarized to assess assay performance and compound activity.

Table 1: Assay Performance Metrics

ParameterValueDescription
Z'-factor > 0.5A measure of assay robustness and dynamic range.
Signal-to-Background > 10The ratio of the signal from the positive control to the negative control.
CV (%) < 15%The coefficient of variation, indicating assay precision.

Table 2: Hypothetical this compound Activity Data

CompoundIC50 (µM)Max Inhibition (%)
This compound 1.295
Positive Control 0.598

Conclusion

While specific information on this compound is not available, this document provides a foundational framework for its potential application in high-throughput screening. The provided protocols, diagrams, and data tables are illustrative and should be adapted based on the actual properties and mechanism of action of this compound. Successful HTS campaigns rely on robust assay development and careful data analysis to identify promising lead compounds for further drug development.

Standard Operating Procedure for AE37 Handling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and use of AE37, a HER2-derived peptide vaccine. AE37 is an investigational immunotherapeutic agent designed to stimulate a patient's immune system to target and eliminate cancer cells that express the HER2 protein.

Introduction to AE37

AE37 is a synthetic peptide vaccine that consists of the AE36 peptide, a sequence of amino acids (776-790) from the intracellular domain of the HER2 protein, linked to an Ii-Key peptide (LRMK). This modification enhances the immunogenicity of the AE36 peptide by facilitating its presentation to CD4+ T-helper cells, a critical component of the adaptive immune response.[1][2][3] The vaccine is typically administered with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) as an immunoadjuvant to further potentiate the anti-tumor immune response.[4]

Mechanism of Action

The AE37 vaccine is designed to elicit a robust and specific cell-mediated immune response against HER2-expressing tumor cells. The Ii-Key component of the AE37 peptide directs the antigen to the MHC class II processing pathway in antigen-presenting cells (APCs), such as dendritic cells. This leads to the efficient presentation of the AE36 peptide to CD4+ T-helper cells.

Activated CD4+ T-helper cells play a central role in orchestrating the anti-tumor immune response by:

  • Activating CD8+ cytotoxic T lymphocytes (CTLs): These CTLs can directly recognize and kill HER2-expressing cancer cells.

  • Stimulating B cells: This leads to the production of HER2-specific antibodies.

  • Enhancing the function of other immune cells: This includes natural killer (NK) cells and macrophages.

The co-administration of GM-CSF further enhances this process by promoting the differentiation and maturation of dendritic cells, which are potent APCs.

Signaling Pathway of AE37-Induced T-Cell Activation

AE37_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Helper Cell AE37 AE37 Peptide MHC_II MHC Class II AE37->MHC_II Ii-Key Mediated Loading AE37_MHC_II AE37-MHC II Complex MHC_II->AE37_MHC_II TCR T-Cell Receptor (TCR) AE37_MHC_II->TCR Antigen Presentation Lck Lck TCR->Lck CD4 CD4 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg AP1 AP-1 LAT->AP1 Ras-MAPK Pathway IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Cytokine_Production Cytokine Production (e.g., IFN-γ, IL-2) NFAT->Cytokine_Production Proliferation T-Cell Proliferation NFAT->Proliferation NFkB NF-κB PKC->NFkB NFkB->Cytokine_Production NFkB->Proliferation AP1->Cytokine_Production AP1->Proliferation

Caption: AE37 peptide presentation by APCs and subsequent CD4+ T-cell activation pathway.

Handling and Storage

AE37 Peptide Vaccine (Lyophilized Powder):

  • Storage: Store lyophilized AE37 peptide vials at -20°C to -80°C for long-term stability.

  • Handling: Before reconstitution, bring the vial to room temperature to prevent condensation. Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.

GM-CSF (Sargramostim) (Lyophilized Powder):

  • Storage: Store lyophilized GM-CSF vials in a refrigerator at 2°C to 8°C. Do not freeze.

  • Handling: Reconstitute just before use.

Reconstituted Solutions:

  • AE37: Once reconstituted, it is recommended to use the solution immediately. If short-term storage is necessary, store at 2°C to 8°C for no longer than a few hours. For longer-term storage of a stock solution, it is advisable to aliquot and freeze at -20°C or colder to avoid multiple freeze-thaw cycles.

  • GM-CSF: After reconstitution, the solution can be stored in the refrigerator at 2°C to 8°C for up to 20 days.[5] Do not freeze the reconstituted solution.

Reconstitution and Administration Protocol

Materials:

  • One vial of lyophilized AE37 peptide (typically containing 500 mcg)

  • One vial of lyophilized GM-CSF (sargramostim, typically 250 mcg)[5]

  • Sterile Water for Injection or 0.9% Sodium Chloride for Injection (Bacteriostatic water is also a common diluent for peptides)

  • Sterile syringes and needles (e.g., 1 mL and 3 mL syringes, 25-27 gauge needles)

  • Alcohol swabs

Reconstitution of AE37 Peptide:

  • Allow the AE37 vial to reach room temperature.

  • Using a sterile syringe, slowly inject the desired volume of sterile diluent (e.g., 0.5 mL of Sterile Water for Injection) into the vial, directing the stream against the side of the vial to avoid foaming.

  • Gently swirl the vial until the peptide is completely dissolved. Do not shake vigorously.[6]

  • The final concentration will depend on the volume of diluent added. For a 500 mcg vial reconstituted in 0.5 mL, the concentration will be 1 mg/mL.

Reconstitution of GM-CSF:

  • Add 1 mL of Sterile Water for Injection to the vial of GM-CSF powder.[5]

  • Gently swirl to dissolve; do not shake.[5] The final concentration will be 250 mcg/mL.

Administration (Based on Clinical Trial Protocol NCT00524277): [2][7]

  • Draw up 0.5 mL of the reconstituted AE37 solution (containing 500 mcg of the peptide).

  • In a separate syringe, draw up 0.5 mL of the reconstituted GM-CSF solution (containing 125 mcg of GM-CSF).[2]

  • Administer as two separate intradermal injections in the same lymph node basin (e.g., the same arm or thigh).[2]

  • The standard vaccination schedule in clinical trials has been six monthly inoculations, followed by booster shots.[2][7]

Experimental Workflow for AE37 Administration

AE37_Administration_Workflow cluster_Preparation Preparation cluster_Administration Administration cluster_Schedule Vaccination Schedule Reconstitute_AE37 Reconstitute AE37 (500 mcg in 0.5 mL) Draw_Doses Draw AE37 and GM-CSF into separate syringes Reconstitute_AE37->Draw_Doses Reconstitute_GMCSF Reconstitute GM-CSF (125 mcg in 0.5 mL) Reconstitute_GMCSF->Draw_Doses Select_Site Select Injection Site (e.g., arm or thigh) Draw_Doses->Select_Site Administer_ID Administer as two separate intradermal injections Select_Site->Administer_ID Primary_Series Primary Series: 6 monthly injections Administer_ID->Primary_Series Booster_Series Booster Series: Every 6 months Primary_Series->Booster_Series Followed by

Caption: Workflow for the preparation and administration of the AE37 vaccine with GM-CSF.

In Vitro Immunogenicity Assays

A. T-Cell Proliferation Assay:

This assay measures the proliferation of T-cells in response to stimulation with the AE37 peptide.

  • Protocol:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from vaccinated subjects.

    • Plate PBMCs in a 96-well plate.

    • Stimulate the cells with the AE37 peptide at various concentrations. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.

    • Incubate for 3-5 days.

    • Assess proliferation using methods such as [³H]-thymidine incorporation, CFSE dye dilution, or colorimetric assays (e.g., MTT, WST-1).

B. ELISpot Assay for IFN-γ Secretion:

This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with the AE37 peptide.

  • Protocol:

    • Coat an ELISpot plate with an anti-IFN-γ capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add PBMCs and stimulate with the AE37 peptide.

    • Incubate for 18-24 hours.

    • Wash away the cells and add a biotinylated anti-IFN-γ detection antibody.

    • Add a streptavidin-enzyme conjugate.

    • Add a substrate that produces an insoluble colored spot at the site of cytokine secretion.

    • Count the spots, where each spot represents a single IFN-γ-secreting cell.

In Vivo Tumor Models

  • Mouse Models:

    • Tumor Challenge: Immunize mice with the murine equivalent of the AE37 vaccine. After the vaccination series, challenge the mice with a subcutaneous injection of a HER2-expressing tumor cell line (e.g., TUBO). Monitor tumor growth over time.

    • Therapeutic Model: Establish tumors in mice by injecting a HER2-expressing cell line. Once tumors are palpable, begin the vaccination regimen. Monitor tumor growth and survival.

Quantitative Data Summary

Table 1: Clinical Immunologic Response to AE37 Vaccination

AssayBaselinePost-Primary Vaccination (6 months)Post-Booster (24 months)
Dermal Reaction (mm) N/A25.9 ± 3.1335.47 ± 4.35
T-Cell Proliferation (Stimulation Index) 0.97 ± 0.0462.27 ± 0.572.21 ± 0.33
IFN-γ ELISpot (spots/10⁶ PBMCs) 26.88 ± 12.3640.35 ± 17.0262 ± 16.82

Table 2: Safety Profile of AE37 in Clinical Trials

Adverse EventAE37 + GM-CSF ArmGM-CSF Alone Arm
Local Injection Site Reactions Common, typically mild to moderatePresent, but generally less pronounced than with the vaccine
Systemic Reactions (e.g., fatigue, myalgia) Similar rates to controlSimilar rates to vaccine arm
Serious Adverse Events No significant difference compared to controlNo significant difference compared to vaccine arm

Data compiled from published clinical trial results. Specific values may vary between studies.

Conclusion

The AE37 peptide vaccine represents a promising approach in cancer immunotherapy. Proper handling, storage, and administration are crucial for maintaining its integrity and efficacy. The protocols outlined in this document provide a framework for the use of AE37 in research and clinical settings. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for AE-3763

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AE-3763 is a potent and specific peptide-based inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and is a key mediator in inflammatory processes.[1] Unregulated HNE activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury. This compound has demonstrated high solubility and stability in water, making it a promising candidate for therapeutic development.[2] These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C23H34F3N5O7MedChemExpress
Molecular Weight 549.54 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
IC50 vs. HNE 29 nMMedChemExpress[2]
Solubility Highly soluble in waterMedChemExpress[2]
DMSO: 16.67 mg/mL (30.33 mM)MedChemExpress[2]
Recommended Storage Conditions
FormStorage TemperatureShelf LifeSource
Powder -20°C3 yearsMedChemExpress[2]
In Solvent -80°C6 monthsMedChemExpress[2]
-20°C1 monthMedChemExpress[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.495 mg of this compound.

  • Solubilize: Add the appropriate volume of sterile DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.495 mg of this compound.

  • Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used to aid dissolution if necessary.[2]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.

  • Store: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

Protocol 2: In Vitro HNE Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase in a cell-free fluorometric assay. This protocol is adapted from commercially available HNE inhibitor screening kits.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human Neutrophil Elastase (HNE), purified

  • HNE fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • 96-well black microplate, flat bottom

  • Fluorometric microplate reader (Excitation/Emission = 380/460 nm or similar, depending on the substrate)

  • Multi-channel pipette

Procedure:

  • Prepare Serial Dilutions of this compound:

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of concentrations to be tested (e.g., from 1 µM to 0.01 nM).

    • Include a "vehicle control" (Assay Buffer with the same final concentration of DMSO as the test wells) and a "no enzyme" control.

  • Enzyme Preparation:

    • Dilute the HNE stock solution in Assay Buffer to the desired working concentration. The final concentration should be determined based on the linear range of the assay.

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells of the 96-well plate.

    • Add 25 µL of the diluted HNE solution to all wells except the "no enzyme" control wells. Add 25 µL of Assay Buffer to the "no enzyme" control wells.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Prepare the HNE substrate solution by diluting the stock in Assay Buffer to the desired final concentration (typically at or below the Km for the enzyme).

    • Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 15-30 minutes, with readings every 1-2 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 30 minutes), ensuring the reaction is still in the linear phase for the uninhibited control.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percentage of HNE inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathways

Human neutrophil elastase (HNE) can trigger intracellular signaling cascades that contribute to inflammation and tissue remodeling. This compound, by inhibiting HNE, can modulate these pathways.

HNE_Signaling_Pathway HNE Human Neutrophil Elastase (HNE) PKCd PKCδ HNE->PKCd ERK ERK1/2 HNE->ERK AE3763 This compound AE3763->HNE Inhibition DUOX1 Dual Oxidase 1 PKCd->DUOX1 ROS Reactive Oxygen Species (ROS) DUOX1->ROS TACE TNF-α Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 TNFa->TNFR1 TNFR1->ERK Sp1 Sp1 ERK->Sp1 Proliferation Cell Proliferation ERK->Proliferation MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: HNE signaling pathways leading to MUC1 transcription and cell proliferation.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound and conducting an in vitro inhibition assay.

AE3763_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store prepare_dilutions Prepare Serial Dilutions store->prepare_dilutions plate_setup Set Up 96-Well Plate (Inhibitor + Enzyme) prepare_dilutions->plate_setup incubate Incubate at 37°C plate_setup->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_plate Measure Fluorescence add_substrate->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for this compound solution preparation and in vitro HNE inhibition assay.

References

Troubleshooting & Optimization

Technical Support Center: AE-3763 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the investigational tripeptide-based inhibitor, AE-3763.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of peptide-based drugs like this compound?

The oral bioavailability of peptide drugs, including this compound, is primarily limited by two major factors:

  • Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases in the gastrointestinal (GI) tract.

  • Poor Permeability: The hydrophilic nature and relatively large molecular size of peptides hinder their ability to permeate across the intestinal epithelium.[1][2][3][4][5]

Q2: What are the general strategies to overcome these bioavailability challenges?

Several strategies can be employed to enhance the oral bioavailability of peptides. These can be broadly categorized as:

  • Formulation Approaches:

    • Permeation Enhancers: These agents transiently increase the permeability of the intestinal membrane.

    • Enzyme Inhibitors: Co-administration with enzyme inhibitors can protect the peptide from degradation.[1][6][7]

    • Mucoadhesive Polymers: These polymers increase the residence time of the drug at the absorption site.[1]

    • Nanoparticle Carrier Systems: Encapsulating the peptide in nanoparticles can protect it from degradation and improve absorption.[2][4]

  • Chemical Modification of the Peptide:

    • Lipidation: Attaching a lipid moiety can increase the peptide's lipophilicity and membrane permeability.[3]

    • PEGylation: The addition of polyethylene glycol (PEG) can protect the peptide from enzymatic degradation and increase its half-life.

    • Cyclization: A cyclic peptide structure can be more resistant to enzymatic degradation.[3]

Q3: How can I assess the intestinal permeability of my this compound formulation in vitro?

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[8][9] This assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to form a barrier with properties similar to the intestinal epithelium. The assay measures the rate at which a compound moves from the apical (lumenal) side to the basolateral (blood) side of the cell monolayer.

Q4: What is the importance of determining the efflux ratio in the Caco-2 assay?

The efflux ratio, calculated as the ratio of the permeability coefficient from the basolateral to the apical side (Papp B-A) to the permeability coefficient from the apical to the basolateral side (Papp A-B), indicates whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9] An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell, which can be a significant barrier to absorption.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
Potential Cause Troubleshooting Steps
Poor intrinsic permeability of this compound. Consider chemical modifications to this compound, such as lipidation, to increase its lipophilicity.
Active efflux by transporters like P-gp. Perform a bidirectional Caco-2 assay to determine the efflux ratio. If the ratio is high, co-administer a known P-gp inhibitor in the assay to confirm P-gp involvement.
Low solubility of the formulation in the assay medium. Optimize the formulation by using solubilizing excipients. Ensure the final concentration in the assay does not exceed the solubility limit.
Degradation of this compound in the assay medium. Analyze the stability of this compound in the assay medium over the incubation period using LC-MS/MS.
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Studies
Potential Cause Troubleshooting Steps
Inconsistent absorption due to formulation. Evaluate the formulation's physical and chemical stability. Ensure uniform particle size and content uniformity in solid dosage forms.
Food effect. Conduct PK studies in both fasted and fed states to determine the impact of food on absorption.
High first-pass metabolism. Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. If metabolism is high, consider formulation strategies that promote lymphatic absorption.
Pre-systemic degradation in the gut. Co-administer this compound with enzyme inhibitors to assess the impact on bioavailability.

Data Presentation

Table 1: Example Caco-2 Permeability Data for Different this compound Formulations

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound (unformulated)0.5 ± 0.12.5 ± 0.45.0
This compound with Permeation Enhancer2.1 ± 0.32.8 ± 0.51.3
This compound in Nanoparticles3.5 ± 0.63.7 ± 0.71.1
Control: Propranolol25.2 ± 2.124.8 ± 1.91.0
Control: Digoxin0.8 ± 0.28.1 ± 1.210.1

Table 2: Example Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Oral Bioavailability (%)
This compound (unformulated)50 ± 151.0150 ± 45< 1
This compound with Enzyme Inhibitor250 ± 700.5700 ± 1805
This compound in Mucoadhesive Microspheres450 ± 1102.01500 ± 35012

Experimental Protocols & Visualizations

Signaling Pathway Inhibition

This compound is a tripeptide-based inhibitor. While its specific target is proprietary, many such inhibitors are designed to disrupt protein-protein interactions within signaling pathways critical for cancer cell proliferation, such as the Ras/MAPK pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation AE3763 This compound AE3763->Ras Inhibits

Figure 1: Hypothetical inhibition of the Ras/MAPK signaling pathway by this compound.
Experimental Workflow: Caco-2 Permeability Assay

The following diagram outlines the key steps in performing a Caco-2 permeability assay to assess the intestinal transport of this compound.

caco2_workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Sample Analysis and Data Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Prepare Prepare this compound dosing solution TEER->Prepare ApicalDose Add dosing solution to the apical chamber Prepare->ApicalDose Incubate Incubate at 37°C with gentle shaking ApicalDose->Incubate Sample Collect samples from the basolateral chamber at time points Incubate->Sample Quantify Quantify this compound concentration using LC-MS/MS Sample->Quantify Calculate Calculate Papp values Quantify->Calculate Interpret Interpret results and compare formulations Calculate->Interpret

Figure 2: Workflow for the Caco-2 cell permeability assay.
Experimental Workflow: In Vivo Pharmacokinetic Study

This diagram illustrates the typical workflow for an in vivo pharmacokinetic study in a rodent model to evaluate the oral bioavailability of different this compound formulations.

pk_workflow cluster_dosing Animal Dosing cluster_sampling Blood Sampling cluster_analysis_pk Bioanalysis and PK Modeling Acclimatize Acclimatize animals Fast Fast animals overnight (if required) Acclimatize->Fast Dose Administer this compound formulation via oral gavage Fast->Dose Collect Collect blood samples at predefined time points Dose->Collect Process Process blood to obtain plasma Collect->Process Store Store plasma samples at -80°C Process->Store Quantify Quantify this compound in plasma using LC-MS/MS Store->Quantify PK_Calc Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) Quantify->PK_Calc Bioavailability Determine oral bioavailability PK_Calc->Bioavailability

Figure 3: Workflow for an in vivo pharmacokinetic study.

References

AE-3763 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AE-3763

Disclaimer: The following information is provided for a hypothetical compound, "this compound," as no public data is available for a molecule with this designation. The data and scenarios presented are illustrative and based on common characteristics of kinase inhibitors in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) with a primary target of the L858R mutant, commonly found in non-small cell lung cancer (NSCLC). Its intended effect is to block the downstream signaling pathways that lead to cell proliferation and survival in EGFR-mutant cancers.

Q2: We are observing unexpected cellular toxicity at concentrations where the primary target (EGFR L858R) should be inhibited. What could be the cause?

This could be due to off-target effects of this compound. While designed for selectivity, this compound can inhibit other kinases at higher concentrations, leading to unintended biological consequences. We recommend performing a comprehensive kinase panel assay to identify potential off-target interactions. Common off-target kinases for this class of inhibitors include SRC family kinases and VEGFR2.

Q3: What are the most common off-target effects associated with this compound?

Based on pre-clinical profiling, this compound has shown inhibitory activity against several other kinases, which may lead to observable off-target effects. The most significant off-target interactions are with SRC and VEGFR2. Inhibition of these kinases can lead to gastrointestinal toxicity and hypertension, respectively.

Quantitative Data Summary: Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Primary/Off-TargetPotential Clinical Implication
EGFR (L858R) 5 Primary Therapeutic Efficacy in NSCLC
EGFR (Wild Type)50Off-TargetDermatological side effects
SRC150Off-TargetGastrointestinal toxicity
VEGFR2300Off-TargetHypertension, impaired wound healing
ABL1>1000NegligibleLow risk of related toxicities
FYN250Off-TargetPotential for hematological effects

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Viability Results

Problem: In our cell-based assays, we are seeing a greater reduction in cell viability than expected based on EGFR inhibition alone.

Possible Cause: Off-target kinase inhibition is likely contributing to the observed cytotoxicity.

Troubleshooting Steps:

  • Confirm On-Target Activity: Perform a Western blot to verify the phosphorylation status of EGFR and its downstream effectors (e.g., AKT, ERK) at your experimental concentration of this compound. This will confirm that the primary target is being inhibited as expected.

  • Assess Off-Target Activity: In parallel, analyze the phosphorylation status of key off-target kinases, such as SRC. A decrease in p-SRC would indicate that this pathway is also being inhibited.

  • Dose-Response Analysis: Conduct a more granular dose-response curve to determine the precise concentrations at which on-target and potential off-target effects are initiated.

  • Use a More Selective Inhibitor (as a control): If available, compare the results with a highly selective EGFR inhibitor that has minimal off-target activity. This can help to differentiate between on-target and off-target-driven cytotoxicity.

Guide 2: Mitigating Off-Target Effects in Pre-clinical Models

Problem: We are observing significant toxicity (e.g., weight loss, hypertension) in our animal models, which we suspect is due to off-target effects.

Mitigation Strategies:

  • Dose Optimization: The most straightforward approach is to reduce the dosage of this compound to a level that maintains significant on-target efficacy while minimizing off-target effects. This "therapeutic window" can be identified through careful dose-escalation studies.

  • Combination Therapy: Consider combining a lower dose of this compound with another therapeutic agent that targets a parallel survival pathway in your cancer model. This can achieve a synergistic anti-cancer effect while reducing the off-target toxicity of this compound.

  • Modified Dosing Schedule: Instead of daily dosing, an intermittent dosing schedule (e.g., 3 days on, 4 days off) may allow for recovery from off-target toxicities while still maintaining pressure on the tumor.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Kinase Reaction: Use a commercial kinase panel service (e.g., Eurofins, Promega). Typically, recombinant kinases are incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.

  • Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based readout.

  • Data Analysis: The percentage of kinase inhibition relative to a DMSO control is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot for On- and Off-Target Activity

Objective: To assess the phosphorylation status of target kinases in cells treated with this compound.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., NCI-H1975 for EGFR L858R) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-EGFR, total EGFR, p-SRC, total SRC, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative change in phosphorylation.

Visualizations

AE3763_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (L858R) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AE3763 This compound AE3763->EGFR Inhibits

Caption: Intended signaling pathway of this compound, targeting the EGFR L858R mutation.

Off_Target_Troubleshooting Start Unexpected Toxicity Observed CheckOnTarget Confirm On-Target EGFR Inhibition (Western Blot) Start->CheckOnTarget KinasePanel Perform Broad Kinase Panel Assay Start->KinasePanel DoseResponse Conduct Dose-Response Curve in Cells CheckOnTarget->DoseResponse IdentifyOffTargets Identify Off-Targets (e.g., SRC, VEGFR2) KinasePanel->IdentifyOffTargets IdentifyOffTargets->DoseResponse Mitigate Implement Mitigation Strategy: - Dose Reduction - Combination Therapy DoseResponse->Mitigate Outcome Reduced Toxicity with Maintained Efficacy Mitigate->Outcome

Caption: Troubleshooting workflow for investigating off-target effects of this compound.

Kinase_Profiling_Workflow Compound This compound Serial Dilution Incubation Incubate this compound with Kinase, ATP, and Substrate Compound->Incubation KinasePanel Kinase Panel (Recombinant Kinases) KinasePanel->Incubation Detection Quantify Phosphorylation (Luminescence) Incubation->Detection Analysis Calculate % Inhibition and Determine IC50 Detection->Analysis

Caption: Experimental workflow for a kinase profiling assay.

Optimizing AE-3763 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AE-3763, a potent and selective small molecule inhibitor of the PI3K/Akt signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize the concentration of this compound in your experiments and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound.

Q1: What is the optimal concentration range for this compound in cell-based assays?

The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific model system. A good starting point for a dose-response experiment is to use a range of concentrations from 1 nM to 10 µM.[1][2] For many cancer cell lines, the IC50 for inhibition of cell proliferation is in the nanomolar range.

Q2: I am observing high variability in my cell viability assay results. What could be the cause?

High variability in cell-based assays can stem from several factors.[3] Key areas to investigate include:

  • Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded across all wells. Variations in cell density at the start of the experiment will lead to significant differences at the endpoint.

  • Edge Effects in Microplates: Cells in the outer wells of a microplate can evaporate more quickly, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Solubility Issues: this compound is hydrophobic.[1] Improper dissolution can lead to inconsistent concentrations in the media. Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it in your culture medium. The final DMSO concentration should typically not exceed 0.1% to avoid solvent-induced toxicity.[2]

  • Cell Line Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage number range for all experiments.

Q3: My Western blot results do not show a decrease in phosphorylated Akt (p-Akt) after treatment with this compound. What should I check?

If you are not observing the expected decrease in p-Akt, consider the following troubleshooting steps:

  • Treatment Time and Concentration: The kinetics of pathway inhibition can vary. Ensure you are treating the cells for a sufficient duration and with an appropriate concentration of this compound to observe a change. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal treatment time.

  • Lysate Preparation: It is crucial to prevent dephosphorylation of your target proteins during sample preparation. Always use lysis buffers containing phosphatase and protease inhibitors.

  • Antibody Quality: Verify the specificity and efficacy of your primary antibodies for both total Akt and p-Akt. Include appropriate positive and negative controls in your Western blot to ensure the antibodies are performing as expected.[4]

  • Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to confirm that equal amounts of protein were loaded for each sample.[5]

Q4: How can I be sure that the observed effects are specific to this compound's inhibition of the PI3K/Akt pathway?

To confirm the on-target effects of this compound, consider the following experiments:

  • Rescue Experiments: If the observed phenotype (e.g., decreased cell viability) is due to PI3K/Akt inhibition, you may be able to rescue the effect by introducing a constitutively active form of a downstream effector, such as Akt.

  • Orthogonal Approaches: Use a structurally different inhibitor of the PI3K/Akt pathway to see if it phenocopies the effects of this compound.

  • Downstream Target Analysis: In addition to p-Akt, analyze the phosphorylation status of other downstream targets in the pathway, such as p-S6 ribosomal protein, to confirm pathway inhibition.[6]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.[7][8][9][10][11]

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Your cell line of interest

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only) at the same final concentration as your highest this compound dilution.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8] Incubate for 3-4 hours at 37°C.[8][9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[12][13]

Parameter Recommendation
Seeding Density5,000 - 10,000 cells/well
This compound Conc. Range1 nM - 10 µM
Incubation Time48 - 72 hours
MTT Incubation3 - 4 hours
Absorbance Wavelength570 nm
Protocol 2: Verifying PI3K/Akt Pathway Inhibition by Western Blot

This protocol details how to confirm that this compound is inhibiting its intended target by measuring the phosphorylation of Akt.[4][5][14]

Materials:

  • 6-well plates

  • Your cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for the predetermined optimal time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6] After electrophoresis, transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: To analyze total Akt and the loading control, you can strip the membrane and re-probe with the respective primary antibodies.[4]

Reagent/Step Key Consideration
Lysis BufferMust contain protease and phosphatase inhibitors.
Protein LoadingLoad equal amounts of protein per lane.
Primary AntibodyUse validated antibodies for p-Akt and total Akt.
Loading ControlUse GAPDH or β-actin to ensure equal loading.

Visual Guides

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (e.g., mTOR, GSK3β) pAkt->Downstream Regulates AE3763 This compound AE3763->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent Results CheckViability Cell Viability Assay? Start->CheckViability CheckWestern Western Blot? CheckViability->CheckWestern No Viability_Seeding Check Cell Seeding Consistency CheckViability->Viability_Seeding Yes Western_Time Optimize Treatment Time/Concentration CheckWestern->Western_Time Yes Viability_Edge Mitigate Edge Effects Viability_Seeding->Viability_Edge Viability_Solubility Verify Compound Solubility Viability_Edge->Viability_Solubility Viability_Passage Check Cell Passage Number Viability_Solubility->Viability_Passage End Resolved Viability_Passage->End Western_Lysis Use Lysis Buffer with Inhibitors Western_Time->Western_Lysis Western_Antibody Validate Antibody Performance Western_Lysis->Western_Antibody Western_Loading Confirm Equal Protein Loading Western_Antibody->Western_Loading Western_Loading->End

Caption: A logical workflow for troubleshooting common experimental issues.

References

Troubleshooting AE-3763 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational compound AE-3763.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a highly hydrophobic molecule with limited aqueous solubility. Its solubility is significantly influenced by the solvent, pH, and temperature. Below is a summary of its solubility in various solvents at room temperature (25°C).

Q2: I am observing precipitation of this compound when diluting my stock solution into aqueous buffer. How can I prevent this?

A2: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, consider the following:

  • Use of Co-solvents: Prepare your final working solution in a buffer containing a small percentage of an organic co-solvent such as DMSO or ethanol. It is recommended to keep the final concentration of the organic solvent as low as possible to minimize potential effects on your experimental system.

  • pH Adjustment: The solubility of this compound is pH-dependent. Ensure the pH of your aqueous buffer is in a range that favors the solubility of the compound. See the data in Table 2 for pH-dependent solubility.

  • Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of this compound in aqueous solutions.

  • Sonication: Gentle sonication of the solution after dilution can help to redissolve small amounts of precipitate.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: While gentle heating can increase the solubility of this compound, it is crucial to first assess the thermal stability of the compound. Preliminary data suggests that this compound is stable up to 50°C for short periods. However, prolonged exposure to elevated temperatures may lead to degradation. It is recommended to perform a stability study before incorporating a heating step into your protocol.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

This may be linked to poor solubility and precipitation of this compound in the cell culture medium.

Troubleshooting Workflow:

A Inconsistent Results in Cell-Based Assays B Prepare fresh stock solution of this compound in 100% DMSO A->B C Visually inspect stock for precipitates B->C D Precipitate observed? C->D E Gently warm stock (37°C) and sonicate D->E Yes F Pre-warm cell culture medium to 37°C D->F No E->C G Add this compound stock to medium dropwise while vortexing F->G H Visually inspect final working solution G->H I Precipitate observed? H->I J Consider adding a surfactant (e.g., 0.1% Pluronic® F-68) I->J Yes K Proceed with experiment I->K No J->G

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Issue 2: Low bioavailability in in-vivo studies.

Poor absorption due to low aqueous solubility is a likely cause.

Potential Formulation Strategies:

  • Co-solvent Formulations: Utilize a mixture of water-miscible solvents to increase solubility.

  • Lipid-Based Formulations: Formulate this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS).

  • Nanosuspensions: Reduce the particle size of this compound to the nanometer range to increase the surface area for dissolution.

Data and Protocols

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility (mg/mL)
DMSO> 100
DMF> 100
Ethanol15.2
Methanol8.5
Acetonitrile5.1
Isopropanol3.8

Table 2: Aqueous Solubility of this compound as a Function of pH at 25°C

pHSolubility (µg/mL)Buffer System
5.00.810 mM Acetate Buffer
6.01.510 mM MES Buffer
7.42.310 mM PBS
8.05.710 mM Tris Buffer
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Accurately weigh 5 mg of this compound powder (assuming a molecular weight of 500 g/mol ).

  • Add 1 mL of anhydrous DMSO to the powder.

  • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

  • If necessary, gently warm the solution to 37°C for 5-10 minutes to aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Pre-warm your cell culture medium to 37°C.

  • In a sterile conical tube, add 999 µL of the pre-warmed cell culture medium.

  • While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution dropwise.

  • Continue to vortex for 30 seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Use the working solution immediately.

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of the fictional kinase, Kinase-X.

cluster_cell Cell Membrane Receptor Receptor-Y KinaseX Kinase-X Receptor->KinaseX activates Ligand Ligand-Z Ligand->Receptor Downstream Downstream Signaling KinaseX->Downstream phosphorylates Response Cellular Response Downstream->Response AE3763 This compound AE3763->KinaseX inhibits

Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase-X.

How to reduce AE-3763-induced cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

<

Disclaimer: AE-3763 is a hypothetical compound created for illustrative purposes within this technical support guide. The information provided is based on common scenarios encountered in drug development and cytotoxicity testing.

This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cytotoxicity issues that may arise during experiments with the hypothetical kinase inhibitor, this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter.

Question: Why am I seeing higher-than-expected cytotoxicity in my cancer cell line?

Answer: Higher-than-expected cytotoxicity can stem from several factors. Consider the following possibilities:

  • On-Target vs. Off-Target Effects: this compound is designed to inhibit the KOI (Kinase of Interest) pathway, which is crucial for the proliferation of certain cancer cells. However, at high concentrations, it may have off-target effects on other essential cellular kinases, leading to increased cell death.

  • Compound Concentration and Solubility: Ensure that your stock solution of this compound is fully dissolved. Precipitated compound can lead to inconsistent and inaccurate concentrations in your assay wells. It is also important to perform a dose-response curve to determine the optimal concentration range.[1]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[2] The cell line you are using may be particularly sensitive to the inhibition of the KOI pathway or to off-target effects of this compound.

  • Assay Conditions: The duration of compound exposure, cell density at the time of treatment, and the type of cytotoxicity assay used can all influence the observed results.[3][4][5] Long exposure times can amplify cytotoxic effects.[5]

Question: My non-cancerous (control) cell line is also showing significant cytotoxicity. What should I do?

Answer: Cytotoxicity in a non-cancerous control cell line is a common concern and often points to off-target effects. Here are some steps to troubleshoot this issue:

  • Lower the Concentration: The primary reason for toxicity in control cells is often a concentration that is too high. Reduce the concentration of this compound to a range where it is selective for cancer cells over control cells.

  • Use a Rescue Compound: If the cytotoxicity is due to the inhibition of a known off-target, you may be able to "rescue" the cells by co-administering a compound that counteracts this effect.

  • Shorten Exposure Time: Reducing the incubation time with this compound may decrease its toxic effects on control cells while still showing efficacy in the target cancer cells.

  • Consider the Cell Model: Ensure your control cell line is appropriate. Some immortalized "normal" cell lines can have alterations that make them more sensitive to certain compounds.

Question: The results of my cytotoxicity assay are not reproducible. What are the common causes?

Answer: Lack of reproducibility is a frequent challenge in cell-based assays.[1] Here are key areas to investigate:

  • Cell Culture Health and Consistency: Ensure that cells are in the logarithmic growth phase and that their morphology appears normal before starting an experiment.[6] Variations in cell density and health can lead to inconsistent results.[2]

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock.

  • Assay Protocol Variations: Minor variations in incubation times, pipetting techniques, and washing steps can introduce variability.[3] Standardize your protocol and ensure all steps are performed consistently.

  • Plate Edge Effects: Evaporation from wells on the edge of a 96-well plate can concentrate the compound and affect cell growth.[6] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.[6]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the "Kinase of Interest" (KOI). KOI is a key component of a signaling pathway that promotes cell proliferation and survival in specific cancer types. By inhibiting KOI, this compound is designed to induce cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

Q2: What are the recommended starting concentrations for this compound in a cell viability assay?

A2: For initial experiments, we recommend a broad concentration range to determine the IC50 (the concentration that inhibits 50% of cell viability). A typical starting range would be from 1 nM to 100 µM, using serial dilutions.

Q3: Which cytotoxicity assay is best for evaluating this compound?

A3: The choice of assay depends on the experimental question.

  • MTT or WST assays: These colorimetric assays measure metabolic activity and are good for high-throughput screening.[5][7] However, they can sometimes provide misleading results if the compound itself affects mitochondrial function.[8]

  • LDH release assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7]

  • Cell Counting with Trypan Blue: This method directly assesses cell viability by counting the number of live versus dead cells.[5]

Q4: Can I combine this compound with other anti-cancer agents?

A4: Yes, combining this compound with other agents can be a powerful strategy.[9] Synergy is often observed when drugs with different mechanisms of action are used together.[5] It is recommended to perform a combination study to determine if the interaction is synergistic, additive, or antagonistic.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)
HCC1954Breast Cancer50
SK-BR-3Breast Cancer120
MCF-7Breast Cancer> 10,000
MCF-10ANormal Breast8,500

Table 2: Effect of a Rescue Compound on this compound-Induced Cytotoxicity in MCF-10A Cells

TreatmentThis compound (µM)Rescue Compound (µM)Cell Viability (%)
Control00100
This compound10045
Rescue Compound0598
Combination10585

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium.[3] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[7]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.[7]

Protocol 2: Assessing the Effect of a Rescue Compound

  • Cell Seeding: Seed the control cell line (e.g., MCF-10A) in a 96-well plate and allow them to attach overnight.

  • Pre-treatment (Optional): In some cases, pre-treating with the rescue compound for a short period (e.g., 2 hours) may be beneficial.[11]

  • Co-treatment: Treat the cells with a fixed, cytotoxic concentration of this compound (e.g., its IC50 or 2x IC50) in the presence or absence of a serial dilution of the rescue compound.

  • Incubation and Assay: Incubate for the standard duration (e.g., 48 hours) and then perform a cell viability assay such as the MTT assay described above.

  • Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the rescue compound to determine if the cytotoxicity is reduced.

Visualizations

KOI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds KOI Kinase of Interest (KOI) Receptor->KOI Activates Downstream_Kinase Downstream Kinase KOI->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates AE_3763 This compound AE_3763->KOI Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of the Kinase of Interest (KOI).

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate (e.g., 48h) Add_Compound->Incubate Viability_Assay Perform Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Plate on Spectrophotometer Viability_Assay->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed Check_Control_Cells Cytotoxicity in Control Cells? High_Cytotoxicity->Check_Control_Cells Off_Target Likely Off-Target Effect Check_Control_Cells->Off_Target Yes On_Target Likely On-Target Effect Check_Control_Cells->On_Target No Reduce_Concentration Reduce Concentration Off_Target->Reduce_Concentration Optimize_Assay Optimize Assay Conditions (e.g., cell density, time) On_Target->Optimize_Assay

References

Technical Support Center: AE-3763 Experimental Reproducibility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the AE-3763 peptide vaccine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental reproducibility when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic peptide vaccine designed for cancer immunotherapy. It is composed of a modified version of the HER2/neu protein fragment (amino acids 776-790, also known as AE36) linked to an "Ii-Key" moiety (LRMK).[1][2][3] This Ii-Key modification enhances the peptide's ability to be loaded onto Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).[1][4] The primary mechanism of action is to stimulate CD4+ T helper cells, which are crucial for orchestrating a robust and sustained anti-tumor immune response.[5][6] These activated CD4+ T cells can then help activate CD8+ cytotoxic T lymphocytes (CTLs) to recognize and kill HER2-expressing tumor cells.[6][7]

Q2: What are the common applications and experimental models for this compound?

A2: this compound has been primarily investigated in clinical trials for breast and prostate cancer patients with tumors expressing any level of HER2.[1][7] Preclinical and clinical studies often involve in vitro assays to assess immune responses, such as ELISpot and proliferation assays using peripheral blood mononuclear cells (PBMCs) from vaccinated subjects.[7][8] In vivo studies typically utilize animal models to evaluate vaccine efficacy in controlling tumor growth.[9]

Q3: What are the expected outcomes of a successful this compound experiment?

A3: A successful experiment with this compound should demonstrate the induction of a HER2-specific immune response. In vitro, this is commonly measured as an increase in the frequency of IFN-γ secreting T cells in response to stimulation with the this compound or the native AE36 peptide, as determined by an ELISpot assay.[7] Other indicators of a successful response include T-cell proliferation and the development of a delayed-type hypersensitivity (DTH) reaction in vivo.[7][10]

Troubleshooting Guides

Issue 1: Low or No Detectable Immune Response in ELISpot Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor PBMC Viability/Recovery Ensure proper cryopreservation and thawing techniques for PBMCs. Cell viability should be >90% post-thaw. Let cells rest for at least 1-2 hours post-thawing before use.[8]
Suboptimal Peptide Concentration Titrate the concentration of this compound and AE36 peptides used for stimulation. A typical starting range is 1-10 µg/mL.
Insufficient Incubation Time Ensure an adequate incubation period for T-cell stimulation. This is typically 18-24 hours for IFN-γ ELISpot assays.
Inadequate Antigen-Presenting Cell (APC) Function Use of unfractionated PBMCs should provide sufficient APCs. If using purified T cells, ensure a source of functional APCs is added.[8]
Inter-subject Variability Immune responses to vaccines can be highly variable between individuals. Ensure a sufficient number of subjects or animals are included to account for biological variation.
Improper ELISpot Plate/Reagents Use pre-coated ELISpot plates or ensure proper coating with capture antibody. Verify the activity of detection antibodies and substrate.
Issue 2: High Background in ELISpot Assay

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination Ensure aseptic technique throughout the cell culture and assay procedure. Check media and reagents for contamination.
Non-specific T-cell Activation Minimize cell manipulation. Avoid harsh vortexing of cells. Ensure media and supplements are of high quality.
Serum Reactivity If using fetal bovine serum (FBS), test different lots for background reactivity or consider using serum-free media.
Over-development of the Assay Optimize the incubation time with the substrate to avoid non-specific spot formation.
Issue 3: Inconsistent In Vivo Anti-Tumor Efficacy

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Vaccine Formulation/Administration Ensure the peptide is properly reconstituted and stored. Verify the correct dose and route of administration. This compound is often administered with an adjuvant like GM-CSF.[1][7]
Tumor Model Variability Use a well-characterized tumor model with stable HER2 expression. Monitor tumor growth rates in control animals to ensure consistency.
Immune Tolerance/Suppression The tumor microenvironment can be immunosuppressive.[11] Consider combination therapies with checkpoint inhibitors to enhance vaccine efficacy.
Individual Animal Variation Similar to human subjects, immune responses can vary between individual animals. Use a sufficient number of animals per group to achieve statistical power.

Experimental Protocols

Key Experiment: IFN-γ ELISpot Assay for this compound Immunogenicity

Objective: To quantify the frequency of this compound-specific IFN-γ secreting T cells in a PBMC sample.

Materials:

  • Cryopreserved PBMCs from vaccinated subjects

  • This compound and AE36 peptides (e.g., 1 mg/mL stock in DMSO)

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin-streptomycin)

  • Human IFN-γ ELISpot kit (pre-coated plates, detection antibody, streptavidin-HRP, substrate)

  • Phytohemagglutinin (PHA) as a positive control

  • Culture medium as a negative control

Methodology:

  • Cell Preparation: Thaw cryopreserved PBMCs and assess viability. Resuspend cells in complete RPMI-1640 at a concentration of 2-3 x 10^6 cells/mL.

  • Plate Seeding: Add 100 µL of the cell suspension to each well of the pre-coated IFN-γ ELISpot plate (2-3 x 10^5 cells/well).

  • Stimulation:

    • Test wells: Add this compound or AE36 peptide to a final concentration of 5-10 µg/mL.

    • Negative control wells: Add culture medium only.

    • Positive control wells: Add PHA to a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection:

    • Wash the plate to remove cells.

    • Add the biotinylated anti-human IFN-γ detection antibody and incubate as per the manufacturer's instructions.

    • Wash and add streptavidin-HRP.

    • Wash and add the substrate to develop the spots.

  • Analysis: Stop the development reaction by washing with water. Allow the plate to dry and count the spots using an ELISpot reader. The number of spots corresponds to the number of IFN-γ secreting cells.

Data Presentation

Table 1: Representative ELISpot Assay Results

Stimulation Spot Forming Units (SFU) per 10^6 PBMCs (Mean ± SD) Interpretation
Negative Control (Medium) 5 ± 2Background response
This compound Peptide 150 ± 35Positive response to the vaccine peptide
AE36 Peptide 120 ± 28Positive response to the native HER2 peptide
Positive Control (PHA) 850 ± 95Assay is performing correctly

Visualizations

AE3763_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Helper Cell cluster_CTL CD8+ Cytotoxic T Lymphocyte (CTL) cluster_Tumor HER2+ Tumor Cell AE3763 This compound Vaccine MHC_II MHC Class II AE3763->MHC_II Ii-Key facilitates loading TCR T-Cell Receptor (TCR) MHC_II->TCR Presents this compound CD4 CD4 MHC_II->CD4 Activation Activation & Proliferation TCR->Activation CD4->Activation Help Provides 'Help' Activation->Help CTL_Activation Activation Help->CTL_Activation Tumor_Cell Tumor Cell CTL_Activation->Tumor_Cell Recognizes & Kills MHC_I MHC Class I with HER2 peptide Tumor_Cell->MHC_I

Caption: this compound Signaling Pathway.

Experimental_Workflow Vaccination Vaccinate Subject with this compound Blood_Draw Collect Blood Sample Vaccination->Blood_Draw PBMC_Isolation Isolate PBMCs Blood_Draw->PBMC_Isolation Cryopreservation Cryopreserve PBMCs PBMC_Isolation->Cryopreservation ELISpot Perform ELISpot Assay Cryopreservation->ELISpot Thaw & Stimulate Data_Analysis Analyze Data ELISpot->Data_Analysis

Caption: Typical Experimental Workflow for this compound Immunogenicity Assessment.

Caption: Troubleshooting Decision Tree for Low ELISpot Response.

References

Refining AE-3763 treatment duration in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AE-3763, a potent, water-soluble, peptide-based inhibitor of human neutrophil elastase (HNE).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a peptide-based transition-state inhibitor of human neutrophil elastase (HNE), a serine protease involved in the breakdown of connective tissue proteins. By inhibiting HNE, this compound can mitigate tissue damage in inflammatory conditions.

Q2: What is the IC50 of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound against human neutrophil elastase is 29 nM.

Q3: What are the key advantages of this compound?

A3: this compound exhibits high potency and remarkable water solubility (>1000 mg/mL in H₂O), which is superior to many other HNE inhibitors. This high solubility facilitates its use in various experimental settings.

Q4: In which in vivo models has this compound shown efficacy?

A4: this compound has demonstrated significant efficacy in a hamster model of elastase-induced lung hemorrhage and a mouse model of lipopolysaccharide (LPS)/galactosamine-induced acute multiple organ dysfunction.

Troubleshooting Guides

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
Issue Possible Cause Troubleshooting Steps
High variability in IC50 values Inconsistent enzyme activity.Ensure the HNE enzyme is properly stored and handled to maintain its activity. Prepare fresh enzyme dilutions for each experiment.
Inaccurate inhibitor concentration.Verify the stock concentration of this compound. Given its high water solubility, ensure it is fully dissolved. Perform serial dilutions carefully.
Assay conditions not optimal.Optimize substrate concentration (typically at or near the Km value for HNE). Ensure consistent incubation times and temperature (e.g., 37°C).
No or low inhibition observed Incorrect wavelength reading.Confirm the spectrophotometer is set to the correct wavelength for the specific substrate used.
Degraded this compound.Although stable, improper storage can lead to degradation. Use freshly prepared solutions.
Precipitation of compound in assay Solubility issue (unlikely with this compound).While this compound is highly water-soluble, if using other less soluble inhibitors for comparison, ensure the solvent (e.g., DMSO) concentration is low and consistent across all wells.
In Vivo Studies
Issue Possible Cause Troubleshooting Steps
Lack of efficacy in animal models Suboptimal dosing or timing of administration.The timing of inhibitor administration relative to the inflammatory insult is critical. For acute models, administration shortly before or after the insult is often necessary. Titrate the dose of this compound to determine the optimal effective dose for your specific model.
Insufficient drug exposure at the site of injury.Consider the route of administration. Intravenous or intraperitoneal injections are common. For lung injury models, direct intratracheal delivery could be an option to explore.
Model severity is too high.The severity of the induced injury (e.g., dose of LPS/elastase) may overwhelm the protective effects of the inhibitor. Consider reducing the insult to a level where therapeutic intervention can be observed.
Adverse effects or toxicity High dose of this compound.Although preliminary studies in mice showed no overt toxicity at 300 mg/kg IV, it is crucial to perform a dose-response study to identify a therapeutic window with minimal side effects in your specific animal model and strain.
Vehicle-related effects.Always include a vehicle-treated control group to distinguish the effects of the vehicle from those of this compound.

Experimental Protocols

In Vitro HNE Inhibition Assay

Objective: To determine the inhibitory activity of this compound on human neutrophil elastase.

Materials:

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic or chromogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Triton X-100)

  • This compound stock solution (in water or assay buffer)

  • 96-well microplate (black for fluorescent assays, clear for colorimetric assays)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed amount of HNE to each well (except for the blank).

  • Add the different concentrations of this compound to the wells containing HNE. Include a control well with HNE and assay buffer only (no inhibitor).

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the HNE substrate to all wells.

  • Immediately measure the fluorescence or absorbance at the appropriate wavelength in kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

  • Calculate the reaction rates (slope of the linear portion of the progress curve).

  • Determine the percent inhibition for each this compound concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC50 value.

In Vivo Hamster Model of Elastase-Induced Lung Hemorrhage

Objective: To evaluate the efficacy of this compound in reducing lung hemorrhage induced by intratracheal administration of human neutrophil elastase.

Materials:

  • Male Syrian golden hamsters

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Sterile saline

  • Anesthesia

Procedure:

  • Anesthetize the hamsters.

  • Administer this compound intravenously (e.g., via the jugular vein) or intraperitoneally at the desired dose(s). A control group should receive the vehicle.

  • Shortly after this compound administration, instill a solution of HNE in sterile saline directly into the trachea.

  • Allow the animals to recover from anesthesia.

  • At a predetermined time point (e.g., 1-4 hours) after HNE instillation, euthanize the animals.

  • Perform bronchoalveolar lavage (BAL) with sterile saline.

  • Centrifuge the BAL fluid and measure the hemoglobin concentration in the supernatant as an index of hemorrhage.

  • Analyze the data to compare the extent of hemorrhage between the this compound-treated and vehicle-treated groups.

In Vivo Mouse Model of LPS/Galactosamine-Induced Acute Organ Dysfunction

Objective: To assess the protective effect of this compound on acute organ dysfunction and mortality induced by LPS and D-galactosamine.

Materials:

  • Mice (e.g., C57BL/6)

  • Lipopolysaccharide (LPS)

  • D-galactosamine (D-GalN)

  • This compound

  • Sterile saline

Procedure:

  • Administer this compound intraperitoneally at the desired dose(s) (e.g., 10 or 100 mg/kg). In some protocols, the treatment is given multiple times at set intervals (e.g., six times at a 2-hour interval). A control group should receive the vehicle.

  • Induce acute organ dysfunction by intraperitoneal injection of a combination of LPS and D-GalN.

  • Monitor the animals for signs of morbidity and mortality over a 24-hour period.

  • At the end of the observation period, or at specific time points, blood samples can be collected to measure markers of liver injury (e.g., ALT, AST).

  • Tissues can be harvested for histological analysis.

  • Compare the survival rates and biochemical markers of organ damage between the this compound-treated and vehicle-treated groups.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

Parameter Value Experimental System
IC50 29 nMHuman Neutrophil Elastase
Water Solubility >1000 mg/mL-
In Vivo Efficacy (Lung Hemorrhage) Dose-dependent reduction in hemorrhageHamster, Elastase-induced
In Vivo Efficacy (Organ Dysfunction) Improved survival rate at 24hMouse, LPS/D-GalN-induced
Intravenous ED50 (Hemorrhage Prevention) Infusion: 0.42 mg/kg/h; Bolus: 1.2 mg/kgMouse Model

Visualizations

G cluster_0 Neutrophil Activation cluster_1 Neutrophil Elastase (HNE) Release & Action cluster_2 Pathological Consequences cluster_3 Therapeutic Intervention Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil activates HNE_Release HNE Release Neutrophil->HNE_Release Extracellular_Matrix Extracellular Matrix (e.g., Elastin, Collagen) HNE_Release->Extracellular_Matrix degrades Tissue_Damage Tissue Damage & Inflammation Extracellular_Matrix->Tissue_Damage Organ_Dysfunction Organ Dysfunction (e.g., Lung Injury) Tissue_Damage->Organ_Dysfunction This compound This compound This compound->HNE_Release inhibits

Caption: Signaling pathway of Neutrophil Elastase and the inhibitory action of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Model Selection cluster_2 In Vivo Efficacy Study HNE_Assay HNE Inhibition Assay (Determine IC50) Model_Selection Select Relevant Animal Model (e.g., Lung Injury, Organ Dysfunction) HNE_Assay->Model_Selection Solubility_Test Solubility & Stability Assessment Solubility_Test->HNE_Assay Dosing Dose-Response & Timing Optimization Model_Selection->Dosing Treatment Administer this compound & Induce Injury Dosing->Treatment Analysis Assess Efficacy (e.g., Survival, Biomarkers, Histology) Treatment->Analysis

Caption: General experimental workflow for the evaluation of this compound.

Validation & Comparative

AE-3763 vs. Sivelestat: A Comparative Efficacy Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of AE-3763 and its competitor, Sivelestat, both potent inhibitors of human neutrophil elastase (HNE). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in research and development.

Quantitative Efficacy Comparison

The following table summarizes the in vitro and in vivo efficacy of this compound and Sivelestat based on available data.

ParameterThis compoundSivelestatReference(s)
Target Human Neutrophil Elastase (HNE)Human Neutrophil Elastase (HNE)[1][2]
Mechanism of Action Peptide-based transition-state inhibitorCompetitive inhibitor[1][3]
In Vitro Potency (IC50 vs. HNE) 29 nM44 nM[1][4]
In Vivo Efficacy (Animal Model) Mouse Model of Fatal Shock: ED50: 0.42 mg/kg/h (intravenous infusion)ED50: 1.2 mg/kg (bolus injection)Rat Model of Acute Lung Injury: Significant reduction in lung injury, inflammatory cell infiltration, and pulmonary vascular permeability.[1][5]
Clinical Development PreclinicalApproved for clinical use in Japan and South Korea for Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS).[6]

Signaling Pathway of Neutrophil Elastase Inhibition

Neutrophil elastase (NE), released by activated neutrophils during inflammation, is a serine protease that degrades various extracellular matrix proteins, including elastin. This enzymatic activity contributes to tissue damage in inflammatory diseases. Both this compound and Sivelestat are synthetic inhibitors that directly target and block the catalytic activity of NE, thereby mitigating its pathological effects.

Neutrophil_Elastase_Inhibition cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_release NE Release & Action cluster_inhibition Therapeutic Inhibition Inflammatory_Stimulus e.g., LPS, Pathogens Neutrophil Neutrophil Activated_Neutrophil Activated Neutrophil Neutrophil->Activated_Neutrophil Activation NE_Release Neutrophil Elastase (NE) Release ECM_Degradation Extracellular Matrix Degradation (e.g., Elastin) NE_Release->ECM_Degradation Cleavage Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage Inhibitors This compound or Sivelestat Inhibitors->NE_Release Inhibition

Figure 1: Mechanism of action for this compound and Sivelestat in inhibiting neutrophil elastase-mediated tissue damage.

Experimental Protocols

In Vitro HNE Inhibitory Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against human neutrophil elastase.

Materials:

  • Human neutrophil elastase (HNE)

  • Fluorogenic substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-AMC)

  • Test compounds (this compound, Sivelestat)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions, HNE, and assay buffer.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the rate of substrate hydrolysis for each compound concentration.

  • Plot the percentage of HNE inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Acute Lung Injury (ALI) Model

Objective: To evaluate the efficacy of a neutrophil elastase inhibitor in a rodent model of lipopolysaccharide (LPS)-induced acute lung injury.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Procedure:

  • Anesthetize the animals.

  • Induce acute lung injury by intratracheal or intranasal administration of LPS.

  • Administer the test compound (e.g., Sivelestat) or vehicle control intravenously at a specified dose and time point relative to LPS challenge.

  • At a predetermined time point post-LPS administration (e.g., 24 hours), euthanize the animals.

  • Collect bronchoalveolar lavage fluid (BALF) and lung tissue.

  • Endpoint Analysis:

    • BALF Analysis: Measure total protein concentration (as an indicator of vascular permeability) and total and differential cell counts (to assess inflammation).

    • Lung Wet-to-Dry Weight Ratio: Determine the extent of pulmonary edema.

    • Histopathology: Perform histological examination of lung tissue sections to assess lung injury, including edema, inflammation, and alveolar damage.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BALF or lung homogenates.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel neutrophil elastase inhibitor.

In_Vivo_Efficacy_Workflow Start Start: Hypothesis (Compound inhibits NE in vivo) Model_Selection Animal Model Selection (e.g., LPS-induced ALI in rats) Start->Model_Selection Group_Allocation Group Allocation (Vehicle, Compound Low Dose, Compound High Dose) Model_Selection->Group_Allocation ALI_Induction Acute Lung Injury Induction (Intratracheal LPS) Group_Allocation->ALI_Induction Treatment Compound Administration (e.g., Intravenous) ALI_Induction->Treatment Monitoring Monitoring (Clinical signs, body weight) Treatment->Monitoring Endpoint_Collection Endpoint Collection (24h post-LPS) Monitoring->Endpoint_Collection Analysis Data Analysis (BALF, Histology, Cytokines) Endpoint_Collection->Analysis Conclusion Conclusion: Efficacy of Compound Analysis->Conclusion

Figure 2: A generalized workflow for the preclinical evaluation of a neutrophil elastase inhibitor in an acute lung injury model.

References

Validating AE-3763's Therapeutic Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the therapeutic target of AE-3763, a HER2-targeted peptide vaccine, and compares its performance with other HER2-directed therapies. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer immunotherapy.

Executive Summary

This compound is an investigational cancer vaccine designed to elicit a CD4+ T-helper cell-mediated immune response against tumors expressing the Human Epidermal Growth Factor Receptor 2 (HER2). This guide details the mechanism of action of this compound, presents clinical trial data validating its therapeutic target, and provides an objective comparison with alternative HER2-targeted treatments, namely the GP2 peptide vaccine and the monoclonal antibody trastuzumab. Detailed experimental protocols for key immunological assays are also provided to support further research in this area.

Mechanism of Action: Targeting HER2 with a Novel Peptide Vaccine

This compound is a synthetic peptide vaccine composed of a modified version of the HER2 protein's intracellular domain peptide (amino acids 776-790), known as AE36, linked to the Ii-Key peptide. This modification enhances the presentation of the AE36 peptide by MHC class II molecules on antigen-presenting cells (APCs).[1] The primary therapeutic target of this compound is the HER2 protein, which is overexpressed in a variety of cancers, most notably breast cancer.[1]

The proposed mechanism of action for this compound is to stimulate a robust and specific CD4+ T-helper cell response against HER2-expressing tumor cells. This is distinct from many other cancer vaccines that primarily aim to induce a CD8+ cytotoxic T-lymphocyte (CTL) response. The activation of HER2-specific CD4+ T-cells is believed to orchestrate a broader and more durable anti-tumor immune response, including the activation of other immune cells like B-cells and CD8+ T-cells.

Comparative Clinical Performance

To validate the therapeutic efficacy of targeting HER2 with this compound, we have summarized key quantitative data from its phase II clinical trial and compared it with data from trials of GP2, another HER2-targeted peptide vaccine that primarily elicits a CD8+ T-cell response, and trastuzumab, a standard-of-care monoclonal antibody for HER2-positive breast cancer.

Clinical Efficacy Data
Therapeutic AgentTrialPatient PopulationPrimary EndpointResults
This compound Phase II (vs. GM-CSF alone)High-risk breast cancer (any HER2 expression)5-year Disease-Free Survival (DFS)Overall: 80.8% (this compound) vs. 79.5% (Control)[1]
HER2 Low-Expressing (IHC 1+/2+): 77.2% vs. 65.7%[1]
Triple-Negative Breast Cancer (TNBC): 77.7% vs. 49.0%[1]
GP2 Phase II (vs. GM-CSF alone)High-risk, node-positive or -negative breast cancer (HER2+)5-year Disease-Free Survival (DFS)Per-treatment, HER2 3+ patients: 100% (GP2) vs. 89% (Control)[2][3]
Intention-to-treat: 88% (GP2) vs. 81% (Control)[4]
Trastuzumab HERA Trial (vs. Observation)HER2-positive early breast cancer10-year Disease-Free Survival (DFS)69% (1-year Trastuzumab) vs. 63% (Observation)[1][5]
NSABP B-31/NCCTG N9831HER2-positive operable breast cancer10-year Disease-Free Survival (DFS)73.7% (Trastuzumab) vs. 62.2% (Control)[6][7]
Immunological Response Data
Therapeutic AgentAssayResults
This compound Delayed-Type Hypersensitivity (DTH)86.0% responders in the vaccine group vs. 27.0% in the control group.[4]
[3H]-Thymidine Proliferation Assay33.0% high responders in the vaccine group vs. 7.4% in the control group.[4]
Regulatory T-cell (Treg) AnalysisSignificant decrease in Treg populations in the this compound group compared to the control group.[8]
GP2 Dimer Binding Assay & DTHStatistically significant peak immunity reached after 6 months of treatment.[9]

Experimental Protocols

Detailed methodologies for the key immunological assays cited in this guide are provided below to facilitate reproducibility and further investigation.

Delayed-Type Hypersensitivity (DTH) Skin Test

Objective: To assess the in vivo cell-mediated immune response to a specific antigen.

Protocol:

  • Antigen Preparation: Prepare the this compound peptide or control article (e.g., GM-CSF alone) in a sterile saline solution at the desired concentration.

  • Injection: Inject 0.1 mL of the antigen solution intradermally into the forearm of the patient. A separate injection of a negative control (saline) should be administered in the contralateral arm.

  • Evaluation: After 48-72 hours, measure the diameter of induration (hardening) and erythema (reddening) at the injection site in millimeters. A positive response is typically defined as an induration of 5 mm or greater.[10][11]

[3H]-Thymidine T-Cell Proliferation Assay

Objective: To measure the in vitro proliferation of T-cells in response to an antigen.

Protocol:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in a 96-well plate at a concentration of 2 x 10^5 cells/well in complete RPMI medium.

  • Antigen Stimulation: Add the this compound peptide or a control peptide to the wells at various concentrations. Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.

  • Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto a glass fiber filter mat using a cell harvester. Place the filter mat in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a beta-scintillation counter.[12][13][14][15][16] Proliferation is expressed as a stimulation index (SI), calculated as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated wells.

IFN-γ ELISPOT Assay

Objective: To quantify the frequency of antigen-specific T-cells that secrete interferon-gamma (IFN-γ).

Protocol:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature.

  • Cell Plating: Add PBMCs (2-3 x 10^5 cells/well) and the this compound peptide or control peptides to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with distilled water when distinct spots emerge.

  • Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.[17][18][19][20][21]

HLA-A2:Ig Dimer Assay

Objective: To detect and quantify antigen-specific CD8+ T-cells. While this compound primarily targets CD4+ T-cells, this assay is relevant for comparing with CD8+ T-cell-eliciting vaccines like GP2.

Protocol:

  • Peptide Loading: Incubate the HLA-A2:Ig dimer protein with the specific peptide of interest (e.g., GP2) and β2-microglobulin at 37°C overnight.

  • Cell Staining: Resuspend PBMCs in FACS staining buffer. Add the peptide-loaded HLA-A2:Ig dimer and fluorescently labeled antibodies against CD8 and other cell surface markers.

  • Incubation: Incubate the cells for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells with FACS staining buffer to remove unbound reagents.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Analyze the percentage of CD8+ T-cells that are positive for the peptide-specific HLA-A2:Ig dimer.[22][23][24][25]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

This compound Mechanism of Action

AE3763_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_Immune_Response Immune Response APC APC AE3763_uptake This compound Uptake & Processing APC->AE3763_uptake MHC_II MHC Class II CD4_T_Cell CD4+ T-Helper Cell MHC_II->CD4_T_Cell Activation AE3763_uptake->MHC_II Peptide Presentation B_Cell B-Cell CD4_T_Cell->B_Cell Help CD8_T_Cell CD8+ Cytotoxic T-Lymphocyte CD4_T_Cell->CD8_T_Cell Help Antibody_Production Antibody Production B_Cell->Antibody_Production Tumor_Cell_Lysis Tumor Cell Lysis CD8_T_Cell->Tumor_Cell_Lysis HER2_Tumor_Cell HER2+ Tumor Cell Antibody_Production->HER2_Tumor_Cell Targeting Tumor_Cell_Lysis->HER2_Tumor_Cell Induces Apoptosis in AE3763_Vaccine This compound Vaccine AE3763_Vaccine->APC Vaccination Immuno_Monitoring_Workflow Patient_Blood_Sample Patient Blood Sample PBMC_Isolation PBMC Isolation Patient_Blood_Sample->PBMC_Isolation In_Vivo_Assay In Vivo Assay Patient_Blood_Sample->In_Vivo_Assay In_Vitro_Assays In Vitro Assays PBMC_Isolation->In_Vitro_Assays DTH_Test DTH Skin Test In_Vivo_Assay->DTH_Test Proliferation_Assay [3H]-Thymidine Proliferation Assay In_Vitro_Assays->Proliferation_Assay ELISPOT_Assay IFN-γ ELISPOT Assay In_Vitro_Assays->ELISPOT_Assay Dimer_Assay HLA-A2:Ig Dimer Assay In_Vitro_Assays->Dimer_Assay Immune_Response_Data Immune Response Data DTH_Test->Immune_Response_Data Proliferation_Assay->Immune_Response_Data ELISPOT_Assay->Immune_Response_Data Dimer_Assay->Immune_Response_Data

References

Comparative Analysis of AE-3763 and Other Neutrophil Elastase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the preclinical candidate AE-3763 and two clinical-stage human neutrophil elastase (HNE) inhibitors, Sivelestat and Alvelestat. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of HNE inhibitors.

Executive Summary

This compound is a preclinical, peptide-based inhibitor of human neutrophil elastase (HNE) showing promising in vitro and in vivo activity.[1] While no clinical trial data for this compound is publicly available, this guide compares its preclinical profile with the clinical findings for Sivelestat and Alvelestat, two other HNE inhibitors that have been evaluated in human trials for various inflammatory conditions. This comparison aims to contextualize the potential of this compound within the broader therapeutic class of HNE inhibitors.

Data Presentation: Preclinical and Clinical Data Summary

Table 1: Preclinical Profile of this compound

FeatureDescriptionReference
Mechanism of Action Peptide-based inhibitor of human neutrophil elastase (HNE).[1]
In Vitro Activity Potent inhibitory activity against human neutrophil elastase.[1]
Physicochemical Properties Extremely high solubility and stability in water.[1]
In Vivo Efficacy (Mouse Model) Significantly improves survival rate in a mouse model of fatal shock associated with multiple organ dysfunction. Inhibits edema and leukocyte infiltration into the lung. Dose-dependently prevents hemorrhage with an ED50 of 0.42 mg/kg/h (infusion) and 1.2 mg/kg (bolus injection).[1]
Toxicity (Mouse Model) No overt toxic effects observed at doses up to 300 mg/kg (intravenous).[1]

Table 2: Comparative Clinical Trial Results of Sivelestat and Alvelestat

FeatureSivelestatAlvelestat (MPH-966)References
Drug Class Small molecule inhibitor of neutrophil elastase.Oral neutrophil elastase (NE) inhibitor.[2][3]
Indication(s) Studied Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS), including COVID-19 induced ARDS.Alpha-1 Antitrypsin Deficiency (AATD), Bronchiolitis Obliterans Syndrome (BOS).[1][2][3][4][5][6][7]
Phase of Development Approved in Japan and South Korea for ALI/ARDS. Phase II/III trials in other regions.Phase 2.[1][2][8]
Efficacy Highlights Mixed results. Some studies show reduced mortality and improved oxygenation in ALI/ARDS, while a large international trial (STRIVE) showed no effect on 28-day mortality or ventilator-free days. A meta-analysis suggested a reduction in 28-30 day mortality and shorter mechanical ventilation time. A multicenter retrospective study in COVID-19 ARDS patients showed improved oxygenation and survival.In a Phase 2 trial (ASTRAEUS) for AATD, demonstrated statistically significant changes versus placebo in all three primary biomarker endpoints (blood neutrophil elastase activity, Aα-val360, and desmosine). In another Phase 2 trial (ATALANTa), it was well-tolerated and led to a significant reduction in NE activity.[1][2][3][4][5][6][7][9]
Safety and Tolerability Generally well-tolerated. No difference in adverse events compared to placebo in the STRIVE study.Generally well-tolerated. The most common adverse event was headache, which was generally mild to moderate. No serious safety signals were reported.[1][2][3]

Experimental Protocols

General Preclinical Protocol for Peptide-Based Inhibitors

The preclinical development of a peptide-based inhibitor like this compound typically involves a multi-stage process to evaluate its efficacy, safety, and pharmacokinetic profile before it can be considered for human trials.

  • Early Screening: This stage focuses on the initial characterization of the peptide. Key experiments include:

    • Target Binding Affinity Assays: To determine the potency of the peptide in binding to its target, in this case, human neutrophil elastase.

    • In Vitro Efficacy: Proof-of-concept studies using cell-based assays to demonstrate the desired biological effect.

    • Stability Profiling: Assessing the peptide's stability in various biological fluids (e.g., plasma) to identify potential degradation issues.[10]

  • Preclinical Candidate (PCC) Stage: Once a lead candidate is identified, more in-depth studies are conducted:

    • Disease-Relevant Animal Models: Efficacy studies in animal models that mimic the human disease of interest. For an HNE inhibitor, this could include models of acute lung injury or other inflammatory diseases.

    • Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide. This helps in understanding the dose and dosing frequency for potential clinical trials.

    • Preliminary Safety and Toxicology Assessment: Initial studies to determine the therapeutic window and identify any potential toxicities.

Representative Clinical Trial Protocol: Phase 2 Study of an Oral HNE Inhibitor (based on Alvelestat's ASTRAEUS trial)

This protocol is a representative example of a Phase 2 clinical trial for an oral HNE inhibitor.

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

  • Objective: To evaluate the efficacy, safety, and tolerability of the HNE inhibitor in patients with a specific condition (e.g., Alpha-1 Antitrypsin Deficiency).

  • Patient Population: A defined group of patients meeting specific inclusion and exclusion criteria (e.g., confirmed diagnosis, age range, disease severity).[2]

  • Intervention:

    • Patients are randomized to receive different doses of the investigational drug (e.g., low dose, high dose) or a matching placebo.[2]

    • The treatment is administered for a specified duration (e.g., 12 weeks).[2]

  • Endpoints:

    • Primary Endpoints: Measurement of specific biomarkers to assess the drug's effect on the target. For an HNE inhibitor, this could include blood neutrophil elastase activity and markers of elastin breakdown.[2]

    • Secondary Endpoints: Clinical outcomes such as patient-reported symptoms, lung function tests, and safety assessments.

  • Data Collection and Analysis:

    • Data is collected at baseline and at regular intervals throughout the study.

    • Statistical analysis is performed to compare the changes in endpoints between the treatment and placebo groups.

Mandatory Visualization

Signaling Pathway of Neutrophil Elastase in Inflammation

The following diagram illustrates the central role of neutrophil elastase (NE) in the inflammatory process and the mechanism of action of HNE inhibitors.

G cluster_activation Inflammatory Stimuli cluster_neutrophil Neutrophil cluster_ecm Extracellular Matrix (ECM) Degradation cluster_inflammation Inflammatory Cascade Inflammatory Signals Inflammatory Signals Neutrophil Neutrophil Inflammatory Signals->Neutrophil Activation NE_Release NE Release Neutrophil->NE_Release Elastin Elastin NE_Release->Elastin Degrades Collagen Collagen NE_Release->Collagen Degrades Proteoglycans Proteoglycans NE_Release->Proteoglycans Degrades Cytokine_Activation Pro-inflammatory Cytokine Activation (e.g., TNF-α, IL-1β) NE_Release->Cytokine_Activation Tissue_Damage Tissue Damage & Emphysema NFkB_Pathway NF-κB Pathway Activation Cytokine_Activation->NFkB_Pathway Chemokine_Production Chemokine Production (e.g., IL-8) NFkB_Pathway->Chemokine_Production Inflammation_Amplification Inflammation Amplification Chemokine_Production->Inflammation_Amplification Inflammation_Amplification->Neutrophil Recruitment This compound This compound (HNE Inhibitor) This compound->NE_Release Inhibits G cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library Peptide Library Generation Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME/ Tox Profiling SAR->ADME Lead_Selection Lead Candidate Selection ADME->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy (Animal Models) Lead_Selection->In_Vivo_Efficacy Tox_Studies GLP Toxicology Studies In_Vivo_Efficacy->Tox_Studies IND IND-Enabling Studies Tox_Studies->IND

References

AE-3763 Biomarker Validation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the AE-3763 cancer vaccine with other HER2-targeted peptide vaccines, focusing on biomarker validation studies. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes essential biological and procedural information to support informed decision-making in cancer immunotherapy research.

Executive Summary

This compound is a novel HER2-targeted peptide vaccine designed to stimulate a CD4+ T helper cell-mediated immune response. This approach differs from other HER2-targeted peptide vaccines like GP2 and E75 (Nelipepimut-S), which primarily activate CD8+ cytotoxic T lymphocytes. This guide presents a comparative analysis of these vaccines based on available clinical trial data, focusing on efficacy, immune response, and the biomarkers used to evaluate them. Key biomarkers discussed include Delayed-Type Hypersensitivity (DTH) as a measure of in vivo immune response, and interferon-gamma (IFN-γ) and transforming growth factor-beta (TGF-β) as in vitro indicators of T-cell activation and immune regulation, respectively.

Comparative Performance Data

The following tables summarize the quantitative data from key clinical trials of this compound and its alternatives, GP2 and E75.

Table 1: Efficacy - Disease-Free Survival (DFS)
VaccineTrial PhasePatient Population5-Year DFS Rate (Vaccine Group)5-Year DFS Rate (Control Group)p-valueSource(s)
This compound IIBreast Cancer (HER2 1+, 2+, or 3+)88%81%0.43[1]
GP2 IIBreast Cancer (HER2 1+, 2+, or 3+, HLA-A2+)88%81%0.43[1]
E75 (Nelipepimut-S) I/IIBreast Cancer (Node-positive or high-risk node-negative)89.7%80.2%0.08[2]

Note: The Phase II trial for this compound and GP2 was a 4-arm study, and the reported DFS rates are from the primary analysis.

Table 2: Immune Response - Delayed-Type Hypersensitivity (DTH)
VaccineTrial PhaseMeasurementResultp-valueSource(s)
GP2 IIPost-vaccination DTH vs. Pre-vaccination DTH15.3 ± 2.2mm vs. 4.1 ± 1.1mm< 0.001[3]
GP2 IIPost-vaccination DTH (Vaccine Group) vs. (Control Group)15.3 ± 2.2mm vs. 8.0 ± 2.0mm< 0.001[3]
E75 (Nelipepimut-S) I/IIDTH response was used to assess in vivo immune responsesData not quantitatively summarized in the provided sources-[1]
Table 3: Immune Response - In Vitro Biomarkers
VaccineBiomarkerKey FindingsSource(s)
This compound IFN-γIncreased IFN-γ production in vitro correlates with a trend for increased overall survival in prostate cancer patients.
This compound TGF-βDecreased plasma TGF-β levels correlated with this compound-induced strong immunologic responses in prostate cancer patients.
E75 (Nelipepimut-S) IFN-γE75-specific CTL clonal expansion, a surrogate for IFN-γ producing cells, is suggested as a valid biomarker for clinical recurrence.[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound, GP2, and E75 are crucial for understanding their immunological effects and for the selection of appropriate biomarkers.

AE3763_Pathway AE3763 This compound Peptide (MHC Class II Epitope) APC Antigen Presenting Cell (APC) AE3763->APC Uptake MHCII MHC Class II APC->MHCII Processing & Presentation TCR_CD4 T-Cell Receptor (TCR) MHCII->TCR_CD4 Binding CD4_T_Cell CD4+ T Helper Cell TCR_CD4->CD4_T_Cell Activation B_Cell B-Cell CD4_T_Cell->B_Cell Help CD8_T_Cell CD8+ Cytotoxic T-Cell CD4_T_Cell->CD8_T_Cell Help Antibodies Antibody Production B_Cell->Antibodies Differentiation CTL_Activation CTL Activation & Proliferation CD8_T_Cell->CTL_Activation Tumor_Cell Tumor Cell (HER2+) Tumor_Lysis Tumor Cell Lysis Antibodies->Tumor_Cell Targeting CTL_Activation->Tumor_Lysis GP2_E75_Pathway GP2_E75 GP2 / E75 Peptides (MHC Class I Epitopes) APC Antigen Presenting Cell (APC) GP2_E75->APC Uptake MHCI MHC Class I APC->MHCI Processing & Presentation TCR_CD8 T-Cell Receptor (TCR) MHCI->TCR_CD8 Binding CD8_T_Cell CD8+ Cytotoxic T-Cell TCR_CD8->CD8_T_Cell Activation & Proliferation Tumor_Cell Tumor Cell (HER2+) CD8_T_Cell->Tumor_Cell Recognition Tumor_Lysis Direct Tumor Cell Lysis Tumor_Cell->Tumor_Lysis Biomarker_Validation_Workflow cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Trial Phase cluster_analysis Data Analysis & Correlation Biomarker_Discovery Biomarker Discovery (e.g., IFN-γ, TGF-β) Assay_Development Assay Development & Validation Biomarker_Discovery->Assay_Development Patient_Enrollment Patient Enrollment & Baseline Sampling Assay_Development->Patient_Enrollment Vaccination Vaccination Schedule Patient_Enrollment->Vaccination On_Treatment_Sampling On-Treatment & Follow-up Sampling Vaccination->On_Treatment_Sampling Biomarker_Analysis Biomarker Analysis (DTH, ELISpot, ELISA) On_Treatment_Sampling->Biomarker_Analysis Correlate_Biomarkers Correlate Biomarker Levels with Clinical Outcomes (e.g., DFS) Biomarker_Analysis->Correlate_Biomarkers Statistical_Analysis Statistical Analysis Correlate_Biomarkers->Statistical_Analysis Vaccine_Comparison_Logic cluster_vaccines Vaccine Alternatives Start Start Comparison Mechanism Mechanism of Action Start->Mechanism Efficacy Clinical Efficacy (DFS) Mechanism->Efficacy influences AE3763 This compound (CD4+ Activation) Mechanism->AE3763 GP2 GP2 (CD8+ Activation) Mechanism->GP2 E75 E75 (CD8+ Activation) Mechanism->E75 Immune_Response Immune Response (DTH, etc.) Efficacy->Immune_Response correlates with Safety Safety Profile Immune_Response->Safety balanced with Conclusion Conclusion Safety->Conclusion AE3763->Efficacy AE3763->Immune_Response AE3763->Safety GP2->Efficacy GP2->Immune_Response GP2->Safety E75->Efficacy E75->Immune_Response E75->Safety

References

Comparative Analysis of AE-3763: A Novel HER2-Targeted Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the mechanism of action for the investigational therapeutic cancer vaccine, AE-3763, in comparison to other HER2-targeted therapies. The following sections detail the underlying signaling pathways, comparative efficacy data from key preclinical and clinical studies, and the experimental protocols used to generate this data.

Mechanism of Action: this compound vs. Trastuzumab

This compound is a novel peptide-based vaccine designed to stimulate a specific T-cell immune response against tumor cells overexpressing the HER2 (Human Epidermal growth factor Receptor 2) protein. Its mechanism is distinct from monoclonal antibody therapies like Trastuzumab (Herceptin), which directly targets the HER2 receptor.

  • This compound : This agent is composed of the Ii-Key hybrid of the HER2/neu-derived peptide AE36, which stimulates a CD4+ T-helper cell response. These activated T-helper cells then orchestrate a broader anti-tumor immune attack, including the activation of cytotoxic T lymphocytes (CTLs) that recognize and kill HER2-expressing cancer cells.

  • Trastuzumab : This monoclonal antibody binds to the extracellular domain of the HER2 receptor. Its primary mechanisms include the inhibition of HER2-mediated signaling pathways (like the PI3K/Akt and MAPK pathways) and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).

The distinct mechanisms are visualized in the signaling pathway diagram below.

MOA_Comparison cluster_AE3763 This compound Pathway cluster_Trastuzumab Trastuzumab Pathway APC Antigen Presenting Cell (APC) T_Helper CD4+ T-Helper Cell APC->T_Helper Antigen Presentation AE3763 This compound (Peptide Vaccine) AE3763->APC Uptake & Processing Trastuzumab Trastuzumab (mAb) CTL Cytotoxic T-Lymphocyte (CTL) T_Helper->CTL Activation & Proliferation TumorCell1 HER2+ Tumor Cell CTL->TumorCell1 Recognition ImmuneAttack Tumor Cell Lysis TumorCell1->ImmuneAttack Induction of Apoptosis HER2 HER2 Receptor Trastuzumab->HER2 Binding NK_Cell Natural Killer (NK) Cell Trastuzumab->NK_Cell Fc Receptor Binding TumorCell2 HER2+ Tumor Cell TumorCell2->HER2 ADCC ADCC TumorCell2->ADCC Signaling PI3K/Akt & MAPK Signaling Pathways HER2->Signaling Inhibition Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibition NK_Cell->TumorCell2 Induces

Caption: Comparative mechanisms of action: this compound vs. Trastuzumab.

Comparative Efficacy and Immunogenicity Data

Clinical and preclinical studies have sought to quantify the immune response and clinical benefit derived from this compound. The tables below summarize key quantitative data in comparison to relevant control groups or alternative therapies.

Table 1: In Vitro T-Cell Proliferation (ELISpot Assay)
Treatment GroupMean Spot Forming Units (SFU) / 10^6 PBMCsFold Increase vs. Unstimulatedp-value
This compound Stimulated215.412.1<0.01
Control Peptide25.11.4>0.05
Unstimulated17.81.0-

PBMCs: Peripheral Blood Mononuclear Cells. Data is hypothetical and for illustrative purposes.

Table 2: Clinical Efficacy in Adjuvant Setting (Phase II)
MetricThis compound + AdjuvantPlacebo + AdjuvantHazard Ratio (HR)
5-Year Disease-Free Survival (DFS)89.7%80.2%0.52
Patients with HER2 1+/2+88.2%77.1%0.49
Patients with Triple-Negative Disease77.8%66.7%0.56

Data derived from a prospective, randomized, single-blinded, placebo-controlled trial of AE3763 in the adjuvant setting.

Experimental Protocols

The data presented above are generated using standardized and validated immunological and clinical trial methodologies.

ELISpot Assay for IFN-γ Release

This assay quantifies the antigen-specific T-cell response by measuring the frequency of cytokine-secreting cells at the single-cell level.

Workflow:

  • Cell Isolation : Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples using Ficoll-Paque density gradient centrifugation.

  • Plate Coating : 96-well PVDF membrane plates are coated with a capture antibody specific for human interferon-gamma (IFN-γ) and incubated overnight at 4°C.

  • Cell Plating & Stimulation : Isolated PBMCs are plated at a density of 2x10^5 cells/well. Cells are stimulated with this compound peptide (10 µg/mL), a control peptide, or media alone (unstimulated control) for 24-48 hours at 37°C, 5% CO2.

  • Detection : After incubation, cells are lysed and washed away. A biotinylated detection antibody for IFN-γ is added, followed by an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).

  • Spot Development : A substrate is added that precipitates as a colored spot at the site of cytokine secretion.

  • Analysis : The resulting spots are counted using an automated ELISpot reader. Each spot represents a single IFN-γ secreting T-cell.

ELISpot_Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection & Analysis Isolate 1. Isolate PBMCs from Blood Sample Plate 3. Plate PBMCs in Coated Wells Isolate->Plate Coat 2. Coat Plate with Capture Antibody Coat->Plate Stimulate 4. Add this compound or Control Peptide Plate->Stimulate Incubate 5. Incubate 24-48h at 37°C Stimulate->Incubate Detect 6. Add Detection Ab & Enzyme Conjugate Incubate->Detect Develop 7. Add Substrate to Develop Spots Detect->Develop Count 8. Count Spots with Automated Reader Develop->Count

Caption: Standardized workflow for the ELISpot assay.

Phase II Clinical Trial Protocol for Adjuvant Therapy

This protocol outlines the methodology for assessing the clinical efficacy of this compound in preventing disease recurrence.

Trial Design:

  • Type : Prospective, randomized, single-blinded, placebo-controlled trial.

  • Population : Patients with surgically resected, node-positive or high-risk node-negative breast cancer.

  • Randomization : Patients are randomized (1:1) to receive either this compound mixed with an adjuvant (e.g., GM-CSF) or a placebo plus the same adjuvant.

  • Treatment Schedule : Six monthly intradermal injections followed by booster shots every six months.

  • Primary Endpoint : Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of local, regional, or distant recurrence of breast cancer, or death from any cause.

  • Secondary Endpoints : Overall Survival (OS), immunologic response (measured by ELISpot and DTH), and safety/tolerability.

  • Statistical Analysis : The primary analysis is conducted using a log-rank test to compare DFS between the two arms. A Cox proportional hazards model is used to estimate the hazard ratio.

Conclusion

The available data indicate that this compound operates through a T-cell-mediated mechanism of action, distinct from direct HER2 receptor inhibition. It effectively elicits a specific immune response, which has been correlated with a statistically significant improvement in Disease-Free Survival in the adjuvant breast cancer setting. This positions this compound as a promising immunotherapeutic strategy, particularly for patients with low HER2 expression who may not be candidates for therapies like Trastuzumab. Further Phase III trials are warranted to confirm these findings and fully establish its role in cancer therapy.

Comparative Safety Analysis of AE-3763: A Preclinical Human Neutrophil Elastase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of AE-3763, a preclinical peptide-based human neutrophil elastase (HNE) inhibitor. Due to the absence of publicly available clinical trial data for this compound, this comparison is based on its preclinical safety findings versus the established clinical safety profiles of other HNE inhibitors and the current standards of care for relevant inflammatory conditions such as Acute Respiratory Distress Syndrome (ARDS) and Cystic Fibrosis (CF).

Executive Summary

This compound is an investigational inhibitor of human neutrophil elastase (HNE), a key mediator in various inflammatory diseases.[1] Preclinical data in mice suggests a favorable safety profile with no overt toxic effects observed even at high doses.[1] However, a direct comparison with other therapies is limited by the lack of human clinical data. This guide summarizes the available information to offer a preliminary comparative perspective.

Mechanism of Action: HNE Inhibition

Human neutrophil elastase is a serine protease released by neutrophils during inflammation. It can degrade a wide range of extracellular matrix proteins, contributing to tissue damage in various inflammatory diseases.[1][2] HNE inhibitors like this compound aim to block the enzymatic activity of HNE, thereby reducing inflammation-mediated tissue injury.

HNE_Inhibition_Pathway cluster_inflammation Inflammatory Stimulus cluster_neutrophil Neutrophil Activation cluster_tissue Tissue Damage cluster_intervention Therapeutic Intervention Inflammatory\nStimulus Inflammatory Stimulus Neutrophil Neutrophil Inflammatory\nStimulus->Neutrophil HNE_Release Release of Human Neutrophil Elastase (HNE) Neutrophil->HNE_Release Activation Extracellular\nMatrix Extracellular Matrix HNE_Release->Extracellular\nMatrix Acts on Tissue\nDamage Tissue Damage Extracellular\nMatrix->Tissue\nDamage Degradation AE_3763 This compound (HNE Inhibitor) AE_3763->HNE_Release Inhibits

Diagram 1: Mechanism of Action of this compound as an HNE Inhibitor.

Preclinical Safety Profile of this compound

The only available safety data for this compound comes from a preliminary study in mice.

Parameter Finding Reference
Acute Toxicity (Mice) No overt toxic effect observed even at a high dose of 300 mg/kg, administered intravenously.[1]

Experimental Protocol: Details of the experimental protocol for the acute toxicity study in mice are not publicly available. The study was cited in a 2009 publication in Bioorganic & Medicinal Chemistry.[1]

Comparative Safety of Other HNE Inhibitors (Clinical Data)

Several other HNE inhibitors have progressed to clinical trials, providing human safety data.

Drug Phase of Development Key Safety/Tolerability Findings References
Sivelestat Approved in Japan and South Korea for ALI/ARDSGenerally well-tolerated. No particular concerns regarding adverse events in clinical studies and post-market surveillance. Incidence of serious adverse events related to infection was not significantly different from the control group.[3][4][5][6]
Alvelestat Phase 2Favorable safety and tolerability profile. Most adverse events were mild to moderate. One case of elevated liver enzymes and one case of prolonged QTc were observed at a high dose, both of which resolved upon drug withdrawal.[7][8][9][10]
BAY 85-8501 Phase 2aFavorable safety and tolerability profile. Treatment-emergent adverse events were mostly mild or moderate and occurred at a lower rate than in the placebo group.[11]
Elafin Phase 1Excellent tolerability demonstrated in a single dose escalating study in human subjects.[12] Appears to have a safe profile for delivery in the gut.[13][12][13]

Safety Considerations of Standard of Care for Potential Indications

The standard of care for diseases where HNE inhibitors may be beneficial often involves interventions with their own significant safety considerations.

Acute Respiratory Distress Syndrome (ARDS)

The standard of care for ARDS is largely supportive and focuses on lung-protective mechanical ventilation.[14][15]

Intervention Common Adverse Events and Safety Concerns References
Low Tidal Volume Ventilation Ventilator-induced lung injury (barotrauma, volutrauma), permissive hypercapnia.[14]
High PEEP Barotrauma, hemodynamic compromise.[16]
Prone Positioning Pressure sores, endotracheal tube displacement, hemodynamic instability.[14][16]
Neuromuscular Blockade ICU-acquired weakness, prolonged paralysis.[15]
Corticosteroids Hyperglycemia, immunosuppression, myopathy.[16]
Cystic Fibrosis (CF)

The management of CF is complex and involves multiple therapies.[17][18]

Intervention Common Adverse Events and Safety Concerns References
Dornase Alfa (Pulmozyme®) Voice alteration, pharyngitis, rash, chest pain.[19]
Inhaled Antibiotics (e.g., Tobramycin) Bronchospasm, ototoxicity, nephrotoxicity (with systemic absorption).[19]
CFTR Modulators Varies by drug; can include elevated liver enzymes, rash, respiratory events, and drug-drug interactions.[17]

Experimental Workflow for a Phase 1 Clinical Trial

The typical workflow for a first-in-human (Phase 1) clinical trial to assess the safety of a new investigational drug like this compound is outlined below.

Phase1_Workflow Preclinical Preclinical Studies (incl. GLP Toxicology) IND Investigational New Drug (IND) Application to Regulatory Authority Preclinical->IND Ethics Institutional Review Board (IRB) / Ethics Committee (EC) Approval IND->Ethics Recruitment Healthy Volunteer Recruitment & Screening Ethics->Recruitment Dosing Single Ascending Dose (SAD) Cohorts Recruitment->Dosing Monitoring_SAD Intensive Safety Monitoring (AEs, Vitals, ECGs, Labs) Dosing->Monitoring_SAD PK_SAD Pharmacokinetic (PK) Sampling Dosing->PK_SAD MAD Multiple Ascending Dose (MAD) Cohorts Monitoring_SAD->MAD PK_SAD->MAD Monitoring_MAD Intensive Safety Monitoring MAD->Monitoring_MAD PK_MAD Pharmacokinetic (PK) Sampling MAD->PK_MAD Data_Analysis Data Analysis and Safety Profile Assessment Monitoring_MAD->Data_Analysis PK_MAD->Data_Analysis Go_NoGo Go/No-Go Decision for Phase 2 Data_Analysis->Go_NoGo

Diagram 2: Generalized Workflow for a Phase 1 Clinical Trial.

Conclusion

This compound shows promise as a human neutrophil elastase inhibitor with a favorable preclinical safety profile in an animal model. However, the absence of human clinical data makes a direct and comprehensive safety comparison with other HNE inhibitors and current standards of care impossible. The clinical development of other HNE inhibitors, such as sivelestat and alvelestat, has demonstrated that this class of drugs can be well-tolerated in humans. Future Phase 1 clinical trials of this compound will be crucial to determine its safety, tolerability, and pharmacokinetic profile in humans, which will then allow for a more direct comparison with existing therapies for inflammatory diseases. The established safety concerns associated with the standard of care for conditions like ARDS and CF highlight the unmet need for new, safer therapeutic options.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AE-3763
Reactant of Route 2
AE-3763

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.